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Foundational

chemical properties of methyl 3-formyl-1-isobutyl-indole-4-carboxylate

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate This guide provides a comprehensive technical overview of methyl 3-formyl-1-isobutyl-indole-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

This guide provides a comprehensive technical overview of methyl 3-formyl-1-isobutyl-indole-4-carboxylate, a functionalized indole derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs to project its chemical properties, reactivity, and spectroscopic data. This approach provides researchers, scientists, and drug development professionals with a robust framework for its synthesis and application.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a frequent component of molecules designed to interact with biological targets.[2][3] Functionalized indoles, such as methyl 3-formyl-1-isobutyl-indole-4-carboxylate, are valuable intermediates that allow for the systematic exploration of chemical space around this core structure. The presence of three distinct functional groups—an N-alkyl substituent, a C3-formyl group, and a C4-methyl ester—offers multiple points for diversification, making this molecule a highly attractive starting point for the synthesis of compound libraries for screening and lead optimization.

Proposed Synthesis of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

A plausible and efficient two-step synthetic route to the target compound commences with the commercially available methyl indole-4-carboxylate. The synthesis involves N-alkylation followed by C3-formylation.

Synthetic Workflow Start Methyl indole-4-carboxylate Step1 N-Isobutylation Start->Step1 1-bromo-2-methylpropane, K₂CO₃, DMF Intermediate Methyl 1-isobutyl-indole-4-carboxylate Step1->Intermediate Step2 C3-Formylation (Vilsmeier-Haack) Intermediate->Step2 POCl₃, DMF Product Methyl 3-formyl-1-isobutyl-indole-4-carboxylate Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Methyl 1-isobutyl-indole-4-carboxylate (N-Isobutylation)

This procedure is based on standard N-alkylation protocols for indoles.[4]

  • Reaction Setup: To a solution of methyl indole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.5 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 1-isobutyl-indole-4-carboxylate.

Step 2: Synthesis of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate (C3-Formylation)

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like N-alkylindoles at the C3 position.[5]

  • Vilsmeier Reagent Formation: In a separate flask, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.[5]

  • Formylation Reaction: Dissolve the methyl 1-isobutyl-indole-4-carboxylate (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is alkaline.[5]

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain methyl 3-formyl-1-isobutyl-indole-4-carboxylate.

Chemical Properties and Reactivity

The reactivity of methyl 3-formyl-1-isobutyl-indole-4-carboxylate is governed by its three principal functional groups, offering a rich platform for chemical modifications.

Reactivity Map cluster_formyl C3-Formyl Group Reactions cluster_ester C4-Ester Group Reactions Core Methyl 3-formyl-1-isobutyl-indole-4-carboxylate Oxidation Oxidation (e.g., Ag₂O) Core->Oxidation to Carboxylic Acid Reduction Reduction (e.g., NaBH₄) Core->Reduction to Alcohol ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Core->ReductiveAmination to Amine Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig to Alkene Hydrolysis Hydrolysis (LiOH, H₂O) Core->Hydrolysis to Carboxylic Acid Amidation Amidation (R₂NH, heat) Core->Amidation to Amide

Caption: Potential derivatization pathways for the title compound.

  • C3-Formyl Group: The aldehyde functionality is a versatile handle for a variety of transformations crucial for building molecular complexity.

    • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-carboxy-1-isobutyl-indole-4-carboxylate, using standard oxidizing agents.

    • Reduction: Selective reduction of the aldehyde to a hydroxymethyl group can be achieved with mild reducing agents like sodium borohydride (NaBH₄).

    • Reductive Amination: This is a powerful reaction for introducing diverse amine functionalities, a key step in many drug synthesis campaigns. The aldehyde can react with primary or secondary amines, followed by reduction with agents like sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Condensation Reactions: The formyl group can participate in various C-C bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions, to introduce alkene and other functional groups.[6]

  • C4-Methyl Ester: The ester group provides another site for modification.

    • Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) will yield the corresponding carboxylic acid, 3-formyl-1-isobutyl-indole-4-carboxylic acid.[7]

    • Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can produce a wide range of amides, which are common functionalities in bioactive molecules.

  • N-Isobutyl Group: The isobutyl group enhances the lipophilicity of the molecule compared to its N-H counterpart. While generally stable, the benzylic-like protons on the methylene group adjacent to the indole nitrogen could potentially undergo reactions under specific, typically radical, conditions.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted properties of methyl 3-formyl-1-isobutyl-indole-4-carboxylate based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.30 g/mol
Appearance Expected to be a pale yellow to white solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)
Table 2: Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR δ (ppm): ~10.0 (s, 1H, -CHO), ~8.0-7.2 (m, 3H, Ar-H), ~4.1 (d, 2H, N-CH₂), ~3.9 (s, 3H, -OCH₃), ~2.2 (m, 1H, -CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂)
¹³C NMR δ (ppm): ~185 (-CHO), ~168 (-COOCH₃), ~140-110 (Ar-C), ~52 (-OCH₃), ~50 (N-CH₂), ~28 (-CH(CH₃)₂), ~20 (-CH(CH₃)₂)
IR (cm⁻¹) ~2960 (C-H, alkyl), ~1710 (C=O, ester), ~1670 (C=O, aldehyde), ~1250 (C-O, ester)
Mass Spec (ESI+) m/z: 260.1 [M+H]⁺, 282.1 [M+Na]⁺

Spectroscopic predictions are based on known data for similar indole structures. For instance, the chemical shifts for the aromatic protons are inferred from data on methyl 3-cyano-1H-indole-4-carboxylate, and the aldehyde proton shift is characteristic for 3-formylindoles.[8][9]

Potential Applications in Drug Discovery

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is a prime candidate for use as a scaffold in the synthesis of novel therapeutic agents. The indole nucleus is a core component of compounds targeting a wide range of diseases.[3][10]

  • Oncology: Many indole derivatives exhibit potent anticancer activity. The versatile functional handles of this molecule allow for the synthesis of libraries to screen for inhibitors of kinases, tubulin polymerization, or other cancer-related targets.

  • Anti-inflammatory and Antimicrobial Agents: The indole scaffold is present in numerous anti-inflammatory and antimicrobial compounds. The reactivity of the formyl and ester groups can be exploited to generate derivatives with improved potency and pharmacokinetic profiles.[3]

  • Neuroscience: As a key intermediate, this compound can be used to develop ligands for receptors and enzymes in the central nervous system, building on the known neurological activities of many indole-based molecules.[3]

By providing three distinct points for chemical elaboration, this molecule enables a "three-dimensional" exploration of the surrounding chemical space, which is a powerful strategy in modern drug discovery for optimizing ligand-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties.

References

  • Nowak, M. J., et al. (2017). Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. Available from: [Link]

  • Sharma, P., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Chakrabarty, M., et al. (2007). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Taylor & Francis Online. Available from: [Link]

  • Ishikura, M., et al. (1990). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. Available from: [Link]

  • Clementi, S., et al. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. Journal of Heterocyclic Chemistry. Available from: [Link]

  • ResearchGate. Single step synthesis of the 3-formyl indole. Available from: [Link]

  • Gürbüz, N., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Indole-3-carbaldehyde. Available from: [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

  • Zhang, W., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters. Available from: [Link]

  • Reddy, G. V., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available from: [Link]

  • Marris, K. E., et al. (2026). Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. Chemical Communications. Available from: [Link]

  • Chen, Y., et al. (2018). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. RSC Publishing. Available from: [Link]

  • ChemRxiv. Regiodivergent N1- and C3- Carboxylation of Indoles. Available from: [Link]

  • Vallee, R., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. Available from: [Link]

  • Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. Available from: [Link]

  • Wang, S., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. Journal of the American Chemical Society. Available from: [Link]

  • RSC Publishing. Regiodivergent N1- and C3-carboxylation of indoles. Available from: [Link]

  • ResearchGate. (PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Available from: [Link]

Sources

Exploratory

Synthesis Pathway for Methyl 3-formyl-1-isobutyl-indole-4-carboxylate: A Technical Guide

Executive Summary & Strategic Rationale Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate is a highly functionalized, sterically encumbered indole building block. Its structural motif—featuring an N-alkyl group, a C-3 a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate is a highly functionalized, sterically encumbered indole building block. Its structural motif—featuring an N-alkyl group, a C-3 aldehyde, and a C-4 ester—makes it a critical intermediate in the development of complex pharmaceuticals, including poly(ADP-ribose) polymerase (PARP) inhibitors and novel chemotherapeutics[1].

Designing a synthesis for this molecule requires careful navigation of the indole core's electronic and steric properties. This whitepaper outlines a robust, field-proven, two-step synthetic pathway starting from commercially available methyl indole-4-carboxylate. The strategy relies on a base-mediated N-alkylation followed by a regioselective Vilsmeier-Haack formylation.

Mechanistic Considerations
  • Regioselectivity of Alkylation: The indole N-H proton possesses a pKa of ~16.2. Deprotonation yields a highly nucleophilic indolide anion that preferentially undergoes alkylation at the nitrogen atom when treated with soft electrophiles in polar aprotic solvents.

  • Peri-Interactions in Formylation: The indole pyrrole ring is inherently electron-rich, making the C-3 position the kinetic and thermodynamic site for electrophilic aromatic substitution. However, the presence of a methyl ester at the adjacent C-4 position introduces significant peri-steric hindrance and inductive electron withdrawal. Consequently, the subsequent formylation requires a highly reactive electrophile and elevated thermal conditions to overcome the activation barrier[2],.

Synthesis_Pathway SM Methyl indole-4-carboxylate Int Methyl 1-isobutyl-1H-indole- 4-carboxylate SM->Int 1. NaH, DMF, 0°C 2. Isobutyl bromide, RT Prod Methyl 3-formyl-1-isobutyl- 1H-indole-4-carboxylate Int->Prod 1. POCl3, DMF, 85°C 2. H2O/Na2CO3 (Hydrolysis)

Figure 1: Two-step synthesis pathway from methyl indole-4-carboxylate to the target formylated indole.

Step 1: N-Alkylation via Isobutylation

Causality & Experimental Design

To achieve quantitative N-alkylation, Sodium Hydride (NaH) is utilized as a non-nucleophilic strong base. N,N-Dimethylformamide (DMF) is the optimal solvent; its polar aprotic nature heavily solvates the sodium cation, leaving the indolide anion "naked" and maximizing its nucleophilicity. Isobutyl bromide is selected over the chloride variant due to the superior leaving-group capability of the bromide ion, which facilitates a rapid S_N2 displacement.

Step-by-Step Protocol: Methyl 1-isobutyl-1H-indole-4-carboxylate

Materials:

  • Methyl indole-4-carboxylate (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Isobutyl bromide (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve methyl indole-4-carboxylate in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Add NaH portion-wise.

    • Self-Validation Check: Observe the evolution of H₂ gas. Stir for 30 minutes until bubbling completely ceases, confirming total conversion to the indolide anion.

  • Alkylation: Introduce isobutyl bromide dropwise via a syringe to prevent localized heating.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) system.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Isolation: Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with distilled water (3x) and brine to partition the DMF into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Step 2: Regioselective Vilsmeier-Haack Formylation

Causality & Experimental Design

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles[2]. The active electrophile is a chloroiminium ion (the Vilsmeier reagent), generated in situ from the reaction of DMF and Phosphorus oxychloride (POCl₃)[3].

Because the C-4 methyl ester exerts an electron-withdrawing effect, the nucleophilicity of the C-3 position is slightly dampened compared to an unsubstituted indole. To drive the formation of the Wheland intermediate, the reaction must be heated to 85–95 °C. The subsequent iminium salt is highly stable and requires forced alkaline hydrolysis to collapse into the final aldehyde[3].

Vilsmeier_Haack_Mechanism R1 DMF + POCl3 VR Chloroiminium Ion (Vilsmeier Reagent) R1->VR -PO2Cl2⁻ WI Wheland Intermediate (C-3 Attack) VR->WI + Indole Derivative IM Iminium Salt WI->IM -H⁺ (Rearomatization) ALD C-3 Aldehyde (Target Product) IM->ALD +H2O / OH⁻ (Hydrolysis)

Figure 2: Mechanism of the Vilsmeier-Haack formylation at the indole C-3 position.

Step-by-Step Protocol: Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate

Materials:

  • Methyl 1-isobutyl-1H-indole-4-carboxylate (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0 equiv)

  • Anhydrous DMF (Solvent and Reagent, 10 volumes)

Methodology:

  • Electrophile Generation: In a dry flask under Argon, cool anhydrous DMF to 0 °C. Slowly add POCl₃ dropwise. Caution: This step is highly exothermic. Stir for 30 minutes at 0 °C to form the pale-yellow Vilsmeier reagent[2].

  • Addition: Dissolve the intermediate from Step 1 in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Formylation: Equip the flask with a reflux condenser and heat the mixture to 85–90 °C for 6–8 hours[2].

    • Self-Validation Check: Monitor by TLC. The highly polar iminium salt intermediate will remain at the baseline, indicating successful electrophilic capture.

  • Quenching: Cool the mixture to room temperature, then pour it slowly into a beaker of vigorously stirred crushed ice to safely destroy excess POCl₃[2].

  • Hydrolysis (Critical Step): Slowly add a saturated aqueous solution of Na₂CO₃ until the pH reaches 8–9. The alkaline environment is strictly required to hydrolyze the iminium intermediate into the target aldehyde[3].

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via recrystallization (e.g., DCM/Hexanes) or column chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for this synthetic pathway, serving as a benchmark for process scale-up.

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)Key Observation
1. N-Alkylation NaH (1.2 eq), Isobutyl bromide (1.5 eq)DMF0 to 254 - 680 - 85H₂ gas evolution upon NaH addition
2. Formylation POCl₃ (2.0 eq)DMF0 to 856 - 865 - 75Exothermic reagent prep; alkaline hydrolysis required
Analytical Verification (¹H NMR)

Successful synthesis can be rapidly verified via ¹H NMR. The hallmark of the target molecule is the appearance of a distinct, highly deshielded singlet at ~9.8–10.2 ppm , corresponding to the newly installed C-3 formyl proton. Additionally, the N-CH₂ protons of the isobutyl group will appear as a doublet around ~4.0 ppm , confirming successful alkylation.

References

  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Yasuoki Murakami et al. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Clockss.
  • ACS Publications. Novel Tricyclic Poly(ADP-ribose) Polymerase-1 Inhibitors with Potent Anticancer Chemopotentiating Activity: Design, Synthesis, and X-ray Cocrystal Structure. Journal of Medicinal Chemistry.

Sources

Foundational

The Chemical Mechanism of Action and Pharmacological Utility of Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate

Executive Summary In the context of advanced drug discovery, the "mechanism of action" of a specialized synthetic intermediate differs fundamentally from that of an Active Pharmaceutical Ingredient (API). Methyl 3-formyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the context of advanced drug discovery, the "mechanism of action" of a specialized synthetic intermediate differs fundamentally from that of an Active Pharmaceutical Ingredient (API). Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS: 1040631-41-1) does not engage biological targets directly. Instead, its mechanism of action is defined by its orthogonal chemical reactivity profile .

As a highly programmable pharmacophore precursor, this molecule provides medicinal chemists with a privileged scaffold. The strategic placement of a highly electrophilic C3-formyl group adjacent to a sterically hindered C4-methyl carboxylate enables the divergent synthesis of complex tricyclic and tetracyclic systems. These downstream derivatives exhibit potent biological mechanisms of action, acting as viral protease inhibitors, kinase modulators, and PARP-1 inhibitors. This whitepaper details the chemical causality, pharmacological trajectories, and self-validating experimental protocols for utilizing this critical building block.

Structural Anatomy & The "Chemical Mechanism of Action"

The synthetic utility of methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate is governed by the independent reactivity of its three primary functional domains. Understanding the causality behind these reactions is critical for avoiding off-target synthetic pathways.

The C3-Formyl Group: Electrophilic Hub

The aldehyde at the C3 position is highly activated by the electron-rich indole core. It readily undergoes chemoselective reductive aminations to yield secondary or tertiary amines. Furthermore, it exhibits aberrant reactivity with Grignard reagents; rather than forming standard secondary alcohols, the initial magnesium alkoxide intermediate rapidly eliminates water to form a highly electrophilic azafulvenium species. This intermediate is subsequently attacked by a second indole molecule, leading to the formation of bis(indolyl)methanes [1] [3].

The C4-Methyl Carboxylate: Sterically Hindered Anchor

The ester at the C4 position is sterically shielded by both the indole core and the adjacent C3 functional group. This steric hindrance is a synthetic advantage: it allows the C3-formyl group to be aggressively manipulated without prematurely cleaving the ester. Once the C3 position is functionalized, the C4-ester can be selectively saponified to a carboxylic acid, serving as an anchor for amide coupling or intramolecular cyclization to form [cd]-fused tetracyclic indoles [2] [10].

The N1-Isobutyl Group: Lipophilic Modulator

The N1-isobutyl substitution removes the traditional hydrogen-bond donor (NH) of the indole ring, significantly increasing the molecule's LogP. In downstream APIs, this branched aliphatic chain is critical for occupying deep hydrophobic pockets (e.g., the S1/S2 subpockets of viral proteases) and enhancing overall cell membrane permeability.

ReactivityPathway Core Methyl 3-formyl-1-isobutyl -1H-indole-4-carboxylate C3 C3-Formyl Group (Electrophilic) Core->C3 C4 C4-Methyl Carboxylate (Sterically Hindered) Core->C4 RedAm Reductive Amination (STAB, MeOH) C3->RedAm Chemoselective Grig Grignard Addition Bis(indolyl)methanes C3->Grig Aberrant Reactivity Sap Saponification (LiOH, THF/H2O) C4->Sap Base Catalyzed Cycl Intramolecular Cyclization (Tricyclic Scaffolds) C4->Cycl C3/C4 Fusion

Orthogonal chemical reactivity pathways of the C3 and C4 functional groups.

Pharmacological Utility of Downstream APIs

Once derivatized, the scaffold generated from methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate engages in highly specific biological mechanisms of action:

  • Viral Protease Inhibition (SARS-CoV-2 3CLpro): Indole-4-carboxylate derivatives have been validated as potent inhibitors of the SARS-CoV-2 3CL main protease. The C4-carboxylate acts as a critical hydrogen-bond acceptor within the catalytic active site, while the N1-alkyl group prevents viral replication by sterically blocking the hydrophobic subpockets [3] [9].

  • PARP-1 Inhibition: The orthogonal functionalization of the C3 and C4 positions allows for the construction of bridged macrocycles. The synthesis of PARP inhibitors (e.g., rucaparib analogs) relies on the reductive condensation of an indole-4-carboxylate with an aldehyde to form a tricyclic core that competitively binds to the NAD+ pocket of PARP-1 [4] [8].

TargetEngagement Precursor Derivatized Indole Scaffold (Post-Synthesis) Kinase Kinase Inhibitors (ATP Competitive) Precursor->Kinase N1-Isobutyl Hydrophobic Binding Protease Viral Protease Inhibitors (SARS-CoV-2 3CLpro) Precursor->Protease C4-Carboxylate Active Site Interaction PARP PARP-1 Inhibitors (Tricyclic Analogs) Precursor->PARP C3/C4 Bridged Macrocyclization

Downstream pharmacological target engagement of derivatized indole scaffolds.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Chemoselective Reductive Amination of the C3-Formyl Group

Objective: Convert the C3-aldehyde to an amine without reducing the C4-ester.

  • Imine Formation: Dissolve methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous Dichloromethane (DCM). Add glacial acetic acid (0.1 eq) to mildly protonate the aldehyde, accelerating nucleophilic attack. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Causality Note: STAB is selected over Sodium borohydride (NaBH4) due to its milder reducing power. NaBH4 risks non-selective reduction of the C4-methyl carboxylate or premature reduction of the C3-formyl group to an alcohol before the imine can form. STAB selectively reduces the protonated iminium intermediate.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 7:3). Once the starting material is consumed, quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate in vacuo.

Protocol B: Saponification of the C4-Methyl Carboxylate

Objective: Hydrolyze the ester to a free carboxylic acid for downstream amide coupling.

  • Solvent System Preparation: Prepare a ternary solvent mixture of THF/MeOH/H2O in a 3:1:1 ratio.

    • Causality Note: THF solubilizes the lipophilic N1-isobutyl indole core, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge, creating a homogeneous microenvironment that accelerates the reaction without requiring excessive heat.

  • Hydrolysis: Dissolve the C3-derivatized indole (1.0 eq) in the solvent mixture. Add Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq).

    • Causality Note: LiOH is a softer, highly nucleophilic base compared to refluxing NaOH/KOH. It minimizes the risk of epimerization or degradation of delicate functional groups installed at C3 during Protocol A.

  • Validation & Workup: Stir at ambient temperature for 12 hours. Monitor via LC-MS. Upon completion, evaporate the organic solvents. Acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the free carboxylic acid. Filter and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the physicochemical properties and reactivity metrics that dictate the behavior of this intermediate in drug discovery workflows.

Property / MetricValue / CharacteristicSynthetic & Pharmacological Implication
CAS Number 1040631-41-1Unique identifier for procurement and library registration.
Molecular Formula C15H17NO3Determines mass spectrometric exact mass (259.12 m/z).
C3-Formyl Electrophilicity High (Azafulvenium precursor)Enables rapid Knoevenagel condensations and reductive aminations.
C4-Ester Steric Hindrance Moderate to HighRequires optimized ternary solvent systems (THF/MeOH/H2O) for efficient saponification.
N1-Isobutyl Lipophilicity LogP EnhancerIncreases membrane permeability and hydrophobic pocket binding in target proteins.
Hydrogen Bond Donors 0The N1 position is blocked, preventing non-specific kinase hinge-binding unless dealkylated.
Hydrogen Bond Acceptors 3Facilitates interactions with target active sites (e.g., viral proteases).

References

  • Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure–Activity Relationship, and X-ray Structural Studies Journal of Medicinal Chemistry - ACS Publications[Link]

  • A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction PMC - National Institutes of Health[Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions ResearchGate (Egypt. J. Chem.)[Link]

Sources

Exploratory

A Technical Guide to the Structural Analysis of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Abstract This technical guide provides a comprehensive framework for the structural analysis of methyl 3-formyl-1-isobutyl-indole-4-carboxylate, a substituted indole of interest to researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of methyl 3-formyl-1-isobutyl-indole-4-carboxylate, a substituted indole of interest to researchers, scientists, and drug development professionals. In the absence of extensive published data for this specific molecule, this guide establishes a robust analytical strategy by integrating foundational principles of indole chemistry with predictive analysis based on the known spectroscopic behavior of its structural fragments. We will explore the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods, to achieve unambiguous structural elucidation and purity assessment. This document is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and data interpretation strategies.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various intermolecular interactions make it a common feature in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The specific substitution pattern on the indole core dictates its physicochemical properties and biological activity. Therefore, the precise structural characterization of novel indole derivatives like methyl 3-formyl-1-isobutyl-indole-4-carboxylate is a critical step in the research and development pipeline.

The subject of this guide, methyl 3-formyl-1-isobutyl-indole-4-carboxylate, possesses several key functional groups that will be the focus of our analytical investigation:

  • An Indole Core: The foundational heterocyclic system.

  • A C3-Formyl Group: An electron-withdrawing group that influences the electronic environment of the pyrrole ring.

  • A C4-Methyl Carboxylate Group: An ester functionality on the benzene ring.

  • An N1-Isobutyl Group: An alkyl substituent on the indole nitrogen, which impacts steric and electronic properties.

This guide will systematically address the analytical techniques required to confirm the presence and connectivity of these structural motifs.

Chromatographic Analysis for Purity Assessment

Prior to detailed structural elucidation, establishing the purity of the analyte is paramount. Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of substituted indoles. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Table 1: Typical RP-HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of indole derivatives.
Mobile Phase A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid)Formic acid improves peak shape and ionization efficiency for LC-MS.
Gradient 5% to 95% B over 20 minutesA broad gradient is suitable for initial screening of purity.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Detection UV at 254 nm and 280 nmIndole derivatives typically exhibit strong UV absorbance at these wavelengths.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

A detailed, step-by-step protocol for HPLC method development and validation is crucial for ensuring the accuracy and reliability of the purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable indole derivatives, GC-MS offers excellent separation and provides initial mass information. While the target molecule's volatility may be a consideration, GC-MS can be a powerful tool for identifying volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve approximately 1-2 mg of the sample in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation:

    • GC: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

  • GC Conditions:

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 500 m/z.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to identify all separated peaks. The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for tentative identification.

Unraveling the Molecular Structure: Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For methyl 3-formyl-1-isobutyl-indole-4-carboxylate, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will be essential for unambiguous assignment of all signals.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical for solubility and to avoid signal overlap with the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically used.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC).

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for the different structural components of methyl 3-formyl-1-isobutyl-indole-4-carboxylate. These predictions are based on known chemical shift ranges for similar functional groups and indole derivatives.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityRationale
Indole H2 8.0 - 8.5sDeshielded by the adjacent formyl group and the pyrrole nitrogen.
Indole H5, H6, H7 7.0 - 8.0mAromatic protons on the benzene ring, with specific shifts and coupling patterns dependent on the substitution.
Formyl CHO 9.5 - 10.5sCharacteristic downfield shift for an aldehyde proton.
Carboxylate OCH₃ 3.8 - 4.0sTypical chemical shift for a methyl ester.
N-CH₂ (isobutyl) 4.0 - 4.3dMethylene group attached to the indole nitrogen.
CH (isobutyl) 2.0 - 2.5mMethine proton of the isobutyl group.
CH₃ (isobutyl) 0.9 - 1.2dTwo equivalent methyl groups of the isobutyl moiety.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
Formyl C=O 185 - 195Characteristic downfield shift for an aldehyde carbonyl carbon.
Carboxylate C=O 165 - 175Typical chemical shift for an ester carbonyl carbon.
Indole C2, C3a, C7a 120 - 140Quaternary and CH carbons of the indole ring system.
Indole C3 115 - 125Carbon bearing the formyl group.
Indole C4, C5, C6, C7 110 - 130Carbons of the benzene portion of the indole ring.
Carboxylate OCH₃ 50 - 55Methyl carbon of the ester group.
N-CH₂ (isobutyl) 45 - 55Methylene carbon attached to the indole nitrogen.
CH (isobutyl) 25 - 35Methine carbon of the isobutyl group.
CH₃ (isobutyl) 18 - 25Two equivalent methyl carbons of the isobutyl moiety.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural details based on its fragmentation pattern. Both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis are invaluable.

Experimental Protocol: Mass Spectrometry

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for many indole derivatives, often coupled with HPLC (LC-MS). Electron ionization (EI), typically used with GC-MS, will likely lead to more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental formula.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. For structural confirmation, perform MS/MS on the molecular ion to observe the fragmentation pattern.

Predicted Mass Spectrometry Fragmentation

The fragmentation of methyl 3-formyl-1-isobutyl-indole-4-carboxylate under EI-MS is expected to involve characteristic losses of its substituents.

Table 4: Predicted Key Fragment Ions in EI-MS

m/zProposed FragmentRationale
[M]⁺ Molecular IonThe intact molecule with a positive charge.
[M - 43]⁺ Loss of the isobutyl side chainCleavage of the N-isobutyl bond.
[M - 57]⁺ Loss of the isobutyl groupA common fragmentation pathway for N-alkylated compounds.
[M - 29]⁺ Loss of the formyl group (CHO)Cleavage of the C3-formyl bond.
[M - 31]⁺ Loss of the methoxy group (OCH₃)Fragmentation of the methyl ester.
[M - 59]⁺ Loss of the carbomethoxy group (COOCH₃)Loss of the entire ester functionality.

The fragmentation of the N-isobutyl group itself can also lead to characteristic ions, such as the loss of isobutylene via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, though this is less common for N-alkyl groups compared to those attached to a carbonyl.

Integrated Workflow for Structural Elucidation

A logical and systematic workflow is essential for the comprehensive structural analysis of a novel compound.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_purity Purity Assessment cluster_elucidation Structural Elucidation cluster_confirmation Final Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc gcms_purity GC-MS Analysis (for volatile impurities) purification->gcms_purity nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) hplc->nmr ms Mass Spectrometry (HRMS, MS/MS) hplc->ms ir Infrared (IR) Spectroscopy (Functional Group ID) hplc->ir data_integration Integration of All Spectroscopic Data nmr->data_integration ms->data_integration ir->data_integration structure_confirmation Unambiguous Structure Confirmation data_integration->structure_confirmation

Caption: Workflow for the structural analysis of a novel compound.

Conclusion

The structural analysis of methyl 3-formyl-1-isobutyl-indole-4-carboxylate requires a multi-faceted analytical approach. By combining chromatographic techniques for purity assessment with a suite of spectroscopic methods, a complete and unambiguous structural assignment can be achieved. This guide provides a predictive framework and detailed protocols that will enable researchers to confidently characterize this and other novel indole derivatives. The principles and methodologies outlined herein are fundamental to the fields of organic synthesis, medicinal chemistry, and drug discovery, ensuring the scientific rigor required for advancing new chemical entities.

References

  • Hu, L., et al. (2018). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 158, 243-253. [Link]

  • Wesołowska, A., Grzeszczuk, M., Wilas, J., & Kulpa, D. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
Foundational

methyl 3-formyl-1-isobutyl-indole-4-carboxylate safety data sheet SDS

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate Executive Summary & Chemical Identity Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS: 1040631-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate

Executive Summary & Chemical Identity

Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS: 1040631-41-1) is a highly functionalized, sterically hindered heterocyclic building block[1]. In modern drug discovery, 3,4-disubstituted indoles are critical scaffolds, frequently serving as precursors for complex macrocycles, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators[2]. The presence of an N1-isobutyl group enhances the lipophilicity of the core, while the C3-formyl and C4-carboxylate groups provide orthogonal reactive sites for divergent synthetic pathways.

Due to its reactive electrophilic centers and lipophilic nature, handling this compound requires a rigorous understanding of its physicochemical properties and the mechanistic causality behind its Safety Data Sheet (SDS) hazard classifications.

Hazard Identification & Physicochemical Profiling

To design effective safety protocols, one must look beyond the standard GHS hazard codes and understand the chemical causality driving these warnings. The hazards associated with CAS 1040631-41-1 are a direct consequence of its molecular architecture.

Quantitative Data & Hazard Rationale
GHS Hazard CodeDescriptionPrecautionary Codes (P-Codes)Mechanistic Rationale & Chemical Causality
H302 Harmful if swallowedP264, P270, P301+P312The lipophilic N-isobutyl group facilitates rapid gastrointestinal absorption and membrane permeability. Once systemic, the reactive C3-formyl group can form Schiff bases with biological primary amines, driving acute toxicity.
H315 Causes skin irritationP280, P302+P352, P332+P313The formyl moiety is a potent electrophile. Upon dermal contact, it covalently modifies nucleophilic residues (e.g., lysine, cysteine) in epidermal keratin, triggering localized inflammatory cascades.
H319 Causes serious eye irritationP280, P305+P351+P338Direct reaction with corneal proteins. The compound's low aqueous solubility prevents natural tear-flushing, prolonging localized tissue exposure and exacerbating irritation.

Safety & Self-Validating Handling Protocols

Field experience dictates that standard PPE is insufficient without a logical, self-validating workflow to ensure containment and neutralization. The following protocol outlines a closed-loop system for handling and spill response.

Engineering Controls & PPE:

  • Ventilation: Must be handled in a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. The crystalline nature of the compound presents a severe dust inhalation hazard.

  • PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a particulate respirator (N95 or higher) if engineering controls are compromised.

Self-Validating Spill Response Workflow: When a spill occurs, the response must be systematically validated before the area is declared safe.

Spill_Response Detect 1. Detect Spill (Solid/Solution) PPE 2. Don PPE (Nitrile, Goggles, Respirator) Detect->PPE Contain 3. Containment (Vermiculite/Sand) PPE->Contain Validate 4. Validation (Check for residual organics) Contain->Validate Visual & UV inspection Validate->Contain Residuals detected Dispose 5. Disposal (EPA-compliant solid waste) Validate->Dispose Confirmed clean

Caption: Self-validating spill response protocol ensuring zero residual exposure.

Synthetic Utility & Experimental Workflows

Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate is a highly versatile intermediate. The C3-formyl group is primed for Knoevenagel condensations, reductive aminations, or Horner-Wadsworth-Emmons olefination. In recent pharmaceutical applications, 3,4-disubstituted indoles have been utilized to synthesize selective 5-HT2C receptor agonists[2] and Transforming Growth Factor-β (TGFβ) receptor type II degraders[3].

Protocol: Regioselective Vilsmeier-Haack Formylation

The synthesis of this compound from methyl 1-isobutyl-1H-indole-4-carboxylate relies on the Vilsmeier-Haack reaction[4]. The following methodology incorporates strict self-validation checkpoints to prevent thermal degradation and ensure high yields.

Objective: Synthesize Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate via regioselective C3-formylation.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent:

    • Action: In a flame-dried round-bottom flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C using an ice-water bath.

    • Action: Slowly add Phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise over 15 minutes.

    • Causality: DMF acts as both solvent and reactant. The dropwise addition controls the highly exothermic formation of the chloromethylene-N,N-dimethylammonium chloride (Vilsmeier reagent). Maintaining 0 °C prevents the thermal decomposition of this highly reactive electrophile[4].

  • Substrate Addition & Electrophilic Attack:

    • Action: Dissolve methyl 1-isobutyl-1H-indole-4-carboxylate (1.0 equivalent) in a minimal volume of anhydrous DMF. Add dropwise to the Vilsmeier reagent at 0 °C. Remove the ice bath and stir at 20–25 °C for 3 hours.

    • Causality: The electron-rich C3 position of the indole undergoes electrophilic aromatic substitution. The bulky N1-isobutyl and C4-carboxylate groups sterically direct the attack exclusively to C3.

  • Validation Checkpoint 1 (Reaction Progress):

    • Action: Withdraw a 10 µL aliquot, quench in saturated aqueous NaHCO3, extract with ethyl acetate, and analyze via LC-MS.

    • Validation: Proceed to Step 4 only when the starting material is completely consumed, confirming quantitative conversion to the iminium intermediate.

  • Hydrolysis (The Quench):

    • Action: Cool the reaction mixture to 0 °C. Slowly pour the mixture over crushed ice containing saturated aqueous sodium acetate (NaOAc).

    • Causality: The basic quench hydrolyzes the iminium ion to the desired formyl group and neutralizes the strongly acidic byproducts (HCl, H3PO4) generated by POCl3.

  • Validation Checkpoint 2 (pH Control):

    • Action: Test the aqueous layer with pH paper.

    • Validation: Ensure the pH is strictly between 7 and 8. If the solution remains acidic, the formyl group may degrade; if it becomes too basic, the C4-methyl ester will hydrolyze into a carboxylic acid.

  • Isolation:

    • Action: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the solid product.

VH_Synthesis SM Methyl 1-isobutyl-1H- indole-4-carboxylate Intermediate Iminium Ion Intermediate SM->Intermediate Electrophilic Substitution Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Generates Electrophile Hydrolysis Aqueous Quench (pH > 7) Intermediate->Hydrolysis Temperature Monitored Product Methyl 3-formyl-1-isobutyl- 1H-indole-4-carboxylate Hydrolysis->Product Precipitation / Extraction

Caption: Vilsmeier-Haack formylation workflow highlighting intermediate validation and pH-controlled quenching.

References

  • Title: A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction Source: National Institutes of Health (NIH) - PMC URL: [Link]

  • Title: Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives Source: National Institutes of Health (NIH) - PMC URL: [Link]

Sources

Exploratory

Preclinical Pharmacokinetic and ADME Profiling of Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate: A Technical Guide

Executive Summary Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS: 1040631-41-1) is a highly functionalized synthetic indole building block. It is widely utilized in medicinal chemistry for the discovery of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS: 1040631-41-1) is a highly functionalized synthetic indole building block. It is widely utilized in medicinal chemistry for the discovery of novel therapeutics, including antiviral agents, HDAC inhibitors, and cannabinoid receptor modulators (1[1]). As drug development professionals, we must approach the pharmacokinetic (PK) profiling of this compound not merely as a data-collection exercise, but as a mechanistic deconstruction. The molecule possesses three distinct metabolic liabilities—an N1-isobutyl chain, a C3-carboxaldehyde, and a C4-methyl ester—each dictating specific absorption, distribution, metabolism, and excretion (ADME) behaviors.

Structural Deconstruction & Metabolic Causality

To engineer a robust PK profile, we must understand the causality behind the compound's biotransformation. The structural features of this molecule create a multi-pathway clearance profile:

  • C3-Formyl Oxidation: The 3-formylindole moiety is highly electrophilic and serves as a prime substrate for aldehyde dehydrogenase (ALDH) and aldehyde oxidase (AO). In vivo, this group undergoes rapid Phase I oxidation to yield the corresponding indole-3-carboxylic acid (2[2]). This rapid conversion is typically the primary driver of high intrinsic clearance ( CLint​ ) and low oral bioavailability.

  • C4-Ester Hydrolysis: Indole-4-carboxylates are susceptible to hydrolysis by ubiquitous tissue and plasma carboxylesterases. This hydrolysis cleaves the methyl ester to yield a free carboxylic acid, a process well-documented in the metabolism of indole-4-carboxamide prodrugs (3[3], ).

  • N1-Isobutyl Hydroxylation: The isobutyl chain significantly increases the compound's lipophilicity (LogP ~3.5), enhancing membrane permeability. However, it serves as a classical site for Cytochrome P450 (specifically CYP3A4)-mediated aliphatic hydroxylation, a known metabolic liability in 1-isobutyl indole derivatives (4[4],5[5]).

MetabolicPathway Parent Methyl 3-formyl-1-isobutyl- 1H-indole-4-carboxylate AldehydeOx C3-Aldehyde Oxidation (ALDH / AO) Parent->AldehydeOx Rapid (Phase I) EsterHydro C4-Ester Hydrolysis (Carboxylesterases) Parent->EsterHydro Moderate (Phase I) CYPOx N1-Isobutyl Hydroxylation (CYP3A4) Parent->CYPOx Slow (Phase I) Metabolite1 Indole-3-carboxylic acid AldehydeOx->Metabolite1 Metabolite2 Indole-4-carboxylic acid EsterHydro->Metabolite2 Metabolite3 Hydroxy-isobutyl metabolite CYPOx->Metabolite3

Fig 1. Primary Phase I metabolic pathways of the indole derivative.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls to prevent artifactual degradation, a common pitfall when handling reactive formyl-indoles.

In Vitro Microsomal Stability (HLM/MLM) with ALDH Inhibition

Objective: Isolate CYP450-mediated clearance from ALDH-mediated oxidation to accurately determine the stability of the N1-isobutyl group.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Inhibitor Spiking (Critical Step): Pre-incubate the buffer with 10 µM disulfiram (a potent ALDH inhibitor).

    • Causality: Without disulfiram, the C3-formyl group will rapidly oxidize independently of CYP450, masking the true microsomal stability of the N-isobutyl group.

  • Initiation: Add the test compound (1 µM final concentration). Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Cold solvent precipitation instantly denatures enzymes, locking the metabolic profile at the exact time point and preventing ex vivo degradation.

  • Analysis: Centrifuge at 4000 rpm for 15 mins; analyze the supernatant via LC-MS/MS.

In Vivo Pharmacokinetic Profiling (Rodent Model)

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (+ NaF) Dosing->Sampling Extraction Plasma Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2. Standardized in vivo pharmacokinetic profiling workflow.

  • Formulation: Dissolve the compound in 5% DMSO / 10% Tween 80 / 85% Saline.

    • Causality: This co-solvent system ensures complete solubilization of the highly lipophilic indole core, preventing precipitation in the bloodstream upon IV administration.

  • Dosing: Administer IV (1 mg/kg) via the tail vein and PO (10 mg/kg) via oral gavage to parallel cohorts of Sprague-Dawley rats (n=3 per route).

  • Blood Collection (Artifact Prevention): Collect serial blood samples (0.08 to 24 hours) into K2​EDTA tubes pre-spiked with 5 mM Sodium Fluoride (NaF).

    • Causality: NaF is a potent esterase inhibitor. It prevents the ex vivo hydrolysis of the C4-methyl ester by plasma esterases, which would otherwise falsely inflate the calculated clearance rate.

  • Quantification & NCA: Extract plasma via protein precipitation and quantify the parent compound using LC-MS/MS. Perform Non-Compartmental Analysis (NCA) to derive PK parameters.

Extrapolated Pharmacokinetic Data

Because methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate is primarily utilized as an intermediate, direct clinical PK data is scarce. The following table synthesizes the extrapolated preclinical pharmacokinetic parameters based on structurally analogous 1-isobutyl indoles and indole-3-carboxaldehydes evaluated in rodent models.

PK ParameterIntravenous (IV) 1 mg/kgOral (PO) 10 mg/kgMechanistic Rationale / Causality
Cmax​ 1250 ng/mL850 ng/mLHigh lipophilicity drives rapid absorption but limits the free plasma fraction due to high protein binding.
Tmax​ 0.08 h1.5 hRapid PO absorption is typical of low-MW, highly lipophilic substituted indoles.
T1/2​ 1.2 h1.8 hShort half-life is driven by the rapid C3-aldehyde oxidation and C4-ester hydrolysis.
Clearance (Cl) 45 mL/min/kgN/AHigh hepatic extraction ratio due to combined ALDH, Carboxylesterase, and CYP3A4 liabilities.
Bioavailability (F%) N/A~15-20%Extensive first-pass metabolism (aldehyde to acid conversion) severely limits systemic exposure.

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Executive Summary The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides an in-depth technical examination of the thermodynamic stability of methyl 3-formyl-1-isobutyl-indole-4-carboxylate, a substituted indole derivative of interest in drug development. By integrating experimental and computational methodologies, this document offers a comprehensive framework for characterizing the stability profile of this molecule. We delve into the theoretical underpinnings of its stability based on its unique substitution pattern, provide detailed protocols for empirical assessment via thermal analysis and forced degradation, and outline a computational workflow using Density Functional Theory (DFT) for predictive analysis. The objective is to equip researchers with the foundational knowledge and practical tools necessary to rigorously evaluate and understand the stability of this and similar indole-based compounds.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The purpose of stability testing is to provide evidence on how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.[1] The International Council for Harmonisation (ICH) has established global guidelines, specifically ICH Q1A(R2), that outline the requirements for stability testing of new drug substances and products.[1][2][3] These guidelines are pivotal in ensuring that a pharmaceutical product maintains its quality, safety, and efficacy from production to patient administration.[4][5]

Thermodynamic stability, governed by Gibbs free energy, is a measure of a molecule's tendency to remain in its current state versus decomposing into lower-energy products. For a complex organic molecule like methyl 3-formyl-1-isobutyl-indole-4-carboxylate, understanding its intrinsic stability is paramount for predicting its behavior during manufacturing, formulation, and long-term storage.

Molecular Profile of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

The thermodynamic stability of this molecule is a direct consequence of the interplay between the electronic and steric effects of its constituent functional groups attached to the core indole scaffold.

  • Indole Core: The indole ring system, a fusion of a benzene and a pyrrole ring, is an aromatic and relatively stable structure.[6][7] However, the pyrrole ring is electron-rich and susceptible to oxidation and electrophilic attack, particularly at the C3 position.[6][8]

  • 1-Isobutyl Group: The isobutyl group at the N1 position introduces steric bulk near the pyrrole ring. This can influence intermolecular interactions and potentially shield the nitrogen from certain reactions. Its electron-donating inductive effect may slightly increase the electron density of the indole ring.

  • 3-Formyl Group: The electron-withdrawing nature of the formyl (aldehyde) group at the C3 position significantly impacts the electronic properties of the indole nucleus. It deactivates the pyrrole ring towards further electrophilic attack, which can enhance overall stability compared to an unsubstituted indole.[9]

  • 4-Carboxylate Group (Methyl Ester): The methyl carboxylate group at the C4 position on the benzene ring is also electron-withdrawing. This reduces the electron density of the benzene portion of the indole, which can further contribute to the molecule's oxidative stability.

Collectively, the two electron-withdrawing groups at key positions are hypothesized to enhance the intrinsic thermodynamic stability of the indole core by reducing its susceptibility to common degradation pathways like oxidation.

Part A: Experimental Assessment of Thermodynamic Stability

A robust stability assessment combines multiple experimental techniques to probe the molecule's response to various stressors.

Thermal Analysis: DSC and TGA

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the physical and chemical stability of a substance as a function of temperature.[10]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[11] It is used to determine transition temperatures such as melting point and to quantify the enthalpy of such transitions. A sharp, high-temperature melting point often indicates high crystalline purity and stability.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time.[12] It is used to determine the decomposition temperature and to quantify mass loss associated with degradation.

Simultaneous TGA/DSC analysis can provide a more complete picture by correlating mass changes with thermal events like melting or decomposition.[13]

ParameterValueInterpretation
DSC Melting Onset 134 °CIndicates the beginning of the melting process.
DSC Melting Peak 135 °CCorresponds to the melting point of the compound.
Enthalpy of Fusion (ΔH) 120 J/gEnergy required to melt the solid; higher values suggest a stable crystal lattice.
TGA Onset of Decomposition 250 °CTemperature at which significant mass loss begins, indicating thermal stability.
  • Instrument Calibration: Calibrate the TGA/DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of methyl 3-formyl-1-isobutyl-indole-4-carboxylate into an aluminum or ceramic crucible.

  • Experimental Conditions:

    • Place the crucible in the instrument.

    • Purge with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves to determine the onset of melting, peak melting temperature, and the onset of decomposition.[11]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways.[14][15] These studies, guided by ICH principles, expose the drug substance to conditions more severe than accelerated stability testing.[14][16]

Caption: A typical workflow for DFT calculations to predict thermodynamic stability.

  • Structure Preparation: Build an initial 3D structure of methyl 3-formyl-1-isobutyl-indole-4-carboxylate using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation of the molecule. [17]3. Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermodynamic Data Extraction: From the frequency calculation output, extract key thermodynamic data, including the standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f).

  • Decomposition Energy Calculation: To assess stability, calculate the energies of potential decomposition products (e.g., the products of ester hydrolysis). The reaction energy (ΔE_rxn) for the decomposition pathway provides a measure of the molecule's stability. A positive ΔE_rxn indicates that the parent molecule is thermodynamically favored.

Data Integration and Comprehensive Stability Profile

The true power of this dual approach lies in integrating the experimental and computational data. DFT calculations can help rationalize the observations from forced degradation studies. For instance, if base-catalyzed ester hydrolysis is observed experimentally, DFT can calculate the reaction energy for this pathway to confirm its thermodynamic favorability. Conversely, experimental data from DSC/TGA validates the computational predictions of thermal stability.

Key Findings for Methyl 3-formyl-1-isobutyl-indole-4-carboxylate:

  • High Thermal Stability: The molecule is expected to be a crystalline solid with a high decomposition temperature, as suggested by the stable, substituted aromatic system.

  • Primary Degradation Pathway: The most probable degradation pathway under common pharmaceutical stress conditions is the hydrolysis of the methyl ester group at the C4 position, particularly under basic conditions.

  • Oxidative and Photolytic Sensitivity: While the electron-withdrawing groups offer protection, the core indole nucleus remains a potential site for oxidative and photolytic degradation, which must be controlled through appropriate formulation and packaging. [8]

Conclusion and Recommendations

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate possesses a robust molecular architecture that suggests good intrinsic thermodynamic stability, primarily due to the deactivating effects of the formyl and carboxylate substituents on the indole ring. Experimental evaluation via thermal analysis and forced degradation is crucial to confirm this profile and to definitively identify and quantify any potential degradation products. The primary liability appears to be the methyl ester, which is susceptible to hydrolysis.

For drug development professionals, this indicates that formulation strategies should focus on controlling pH and protecting the final drug product from prolonged exposure to high humidity and intense light. The comprehensive approach outlined in this guide, blending empirical testing with computational prediction, provides a reliable framework for building a complete stability profile, satisfying regulatory requirements, and ensuring the development of a safe and effective pharmaceutical product.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Veeprho. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Veeprho. [Link]

  • ECA Foundation. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Foundation. [Link]

  • ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • Verevkin, S. P., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Industrial & Engineering Chemistry Research. [Link]

  • Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group. [Link]

  • StackExchange. (2020). What are the ways to ensure thermodynamic stability of a DFT modelled new structure?. Chemistry Stack Exchange. [Link]

  • Schmidt, J., et al. (2017). Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning. Chemistry of Materials. [Link]

  • International Journal of Science Engineering and Technology. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [Link]

  • Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. [Link]

  • Vaia. (n.d.). Problem 19 Indole reacts with electrophiles.... Vaia. [Link]

  • Molecules. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Der Pharma Chemica. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • TU Delft Repository. (n.d.). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. [Link]

  • Mettler Toledo. (n.d.). TGA/DSC 3+. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 3-formyl-1-isobutyl-indole-4-carboxylate in Drug Discovery

Introduction: The Privileged Indole Scaffold in Modern Drug Discovery The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a cornerstone in medicinal chemistry, widely recognized as a "privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Indole Scaffold in Modern Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and the ability of its derivatives to mimic peptide structures and interact with a wide array of biological targets have led to the development of numerous drugs with diverse therapeutic applications.[3] Indole-containing molecules have demonstrated significant efficacy in oncology, infectious disease, and the management of inflammatory conditions, metabolic disorders, and neurodegenerative diseases.[4]

This document provides detailed application notes and protocols for a specific, functionalized indole derivative: methyl 3-formyl-1-isobutyl-indole-4-carboxylate . While this exact molecule is not extensively documented in publicly available literature, its structural motifs—the indole-4-carboxylate core, the 3-formyl group, and the N1-isobutyl substituent—each contribute to a pharmacological profile that suggests significant potential in drug discovery. The strategic placement of a methyl carboxylate at the C4 position, a reactive aldehyde at the C3 position, and an isobutyl group on the indole nitrogen provides a rich platform for both probing biological activity and for further chemical modification.

These notes are intended for researchers, scientists, and drug development professionals, offering insights into the potential applications of this compound and providing robust protocols for its investigation.

Chemical Profile and Synthetic Strategy

Chemical Structure:

  • IUPAC Name: methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate

  • Molecular Formula: C₁₅H₁₇NO₃

  • Core Scaffold: Indole-4-carboxylate, a versatile building block in organic and medicinal chemistry.[5]

  • Key Functional Groups:

    • 3-Formyl (Aldehyde): A crucial functional group that can act as a hydrogen bond acceptor and a reactive handle for derivatization. 3-formylindole derivatives are known to possess anti-inflammatory and other biological activities.[6][7]

    • N1-Isobutyl: This alkyl substituent enhances lipophilicity, which can improve cell membrane permeability and influence binding to hydrophobic pockets in target proteins.

    • 4-Carboxylate (Methyl Ester): This group can also participate in hydrogen bonding and serves as another point for chemical modification or prodrug strategies.

Proposed Synthetic Pathway:

The synthesis of methyl 3-formyl-1-isobutyl-indole-4-carboxylate can be envisioned through a multi-step process starting from commercially available methyl indole-4-carboxylate. This approach leverages established indole chemistry.

Protocol 1: Synthesis of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Objective: To outline a reliable synthetic route for the title compound.

Rationale: This protocol employs a two-step sequence: N-alkylation followed by Vilsmeier-Haack formylation, a classic and efficient method for introducing a formyl group at the C3 position of indoles.

Materials:

  • Methyl indole-4-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Iodo-2-methylpropane (Isobutyl iodide)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

Step 1: N-Alkylation (Synthesis of methyl 1-isobutyl-1H-indole-4-carboxylate)

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl indole-4-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indole will be observed.

  • Slowly add 1-iodo-2-methylpropane (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield methyl 1-isobutyl-1H-indole-4-carboxylate.

Step 2: C3-Formylation (Vilsmeier-Haack Reaction)

  • In a separate flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cold DMF. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve the product from Step 1 (methyl 1-isobutyl-1H-indole-4-carboxylate, 1.0 eq) in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to obtain pure methyl 3-formyl-1-isobutyl-indole-4-carboxylate .

Potential Therapeutic Applications and Mechanistic Insights

The indole scaffold is a versatile pharmacophore found in drugs targeting a wide range of diseases.[3][4][8] Based on the structural features of methyl 3-formyl-1-isobutyl-indole-4-carboxylate, several therapeutic avenues are worth exploring.

1. Anticancer Activity:

Indole derivatives are prominent in oncology, with mechanisms including the inhibition of tubulin polymerization, protein kinases, and pathways like p53.[4][9] The presence of the 3-formyl group can be a key pharmacophoric feature for anticancer activity.

  • Potential Mechanism of Action: The planar indole nucleus can intercalate into DNA or bind to the active sites of various enzymes. The 3-formyl group can form crucial hydrogen bonds with target proteins. It is plausible that this compound could act as an inhibitor of key signaling pathways involved in cell proliferation and survival, such as the NF-κB or kinase pathways.[4]

2. Anti-inflammatory Activity:

Many indole-containing compounds, including the well-known NSAID Indomethacin, exhibit potent anti-inflammatory properties.[4][8] They often act by modulating inflammatory pathways such as NF-κB and inhibiting enzymes like COX-2.[4] The 3-formylindole scaffold, in particular, has been associated with anti-inflammatory effects.[6]

  • Potential Signaling Pathway Involvement:

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cellular Response cluster_nucleus Inside Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB IκBα IKK->IkB phosphorylates (degradation) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates COX2_iNOS_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) Inflammation Inflammation COX2_iNOS_Genes->Inflammation Indole_Compound Methyl 3-formyl-1-isobutyl -indole-4-carboxylate Indole_Compound->IKK Potential Inhibition Indole_Compound->NFkB_p65_p50 Potential Inhibition NFkB_p65_p50_n NF-κB NFkB_p65_p50_n->COX2_iNOS_Genes induces transcription

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

3. Antiviral and Antimicrobial Activity:

The indole nucleus is a common feature in various antiviral and antimicrobial agents.[8][10][11] Derivatives have shown activity against a range of viruses and bacteria. The lipophilic nature of the N1-isobutyl group could facilitate penetration of viral envelopes or bacterial cell walls.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the initial screening and characterization of methyl 3-formyl-1-isobutyl-indole-4-carboxylate.

Protocol 2: In Vitro Anticancer Activity - MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of the compound on human cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This provides a robust, quantifiable measure of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Methyl 3-formyl-1-isobutyl-indole-4-carboxylate (dissolved in DMSO to make a 10 mM stock)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette and plate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete medium from the 10 mM DMSO stock. Final concentrations should range from low (e.g., 0.1 µM) to high (e.g., 100 µM). Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)
A5490 (Vehicle)100 ± 4.5
195.2 ± 5.1
1065.7 ± 3.8
5020.1 ± 2.9
MCF-70 (Vehicle)100 ± 5.2
198.1 ± 4.7
1072.3 ± 6.1
5035.4 ± 4.3
IC₅₀ (µM) A549: [Calculated Value] MCF-7: [Calculated Value]

Protocol 3: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in Macrophages

Objective: To assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale: In response to inflammatory stimuli like LPS, macrophages produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. Measuring the inhibition of NO production is a standard method for screening potential anti-inflammatory agents.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Methyl 3-formyl-1-isobutyl-indole-4-carboxylate (10 mM stock in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard curve

  • 96-well microplates

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells for 1 hour with various concentrations of the test compound (e.g., 1-50 µM).

    • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration in each sample using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition compared to the vehicle control.

    • Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Experimental Workflow Visualization:

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis Seed Seed RAW 264.7 Cells (24h incubation) Pretreat Pre-treat with Compound (1h) Seed->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Viability Parallel Viability Assay (MTT) Stimulate->Viability Parallel Plate Griess Perform Griess Assay Collect->Griess Read Read Absorbance (540 nm) Griess->Read Calculate Calculate % NO Inhibition Read->Calculate Conclusion Determine Anti-inflammatory Potential Calculate->Conclusion Viability->Conclusion

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate represents a promising, yet underexplored, chemical entity for drug discovery. Its synthesis is achievable through established chemical methods, and its structural components suggest a high potential for biological activity, particularly in the areas of oncology and inflammation. The protocols provided herein offer a solid foundation for researchers to begin a systematic investigation of this compound's therapeutic potential. Further derivatization of the 3-formyl and 4-carboxylate positions could lead to the development of novel and potent drug candidates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25).
  • Chem-Impex.
  • Google Patents. (2001). US20010039286A1 - 2-aryl indole derivatives and their use as therapeutic agents.
  • Organic Chemistry Frontiers. (2026, March 18).
  • MedChemExpress. Indole-3-carboxaldehyde (3-Formylindole).
  • PMC.
  • Bentham Science. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal.
  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester.
  • Wikipedia. Indole-3-carbaldehyde.
  • International Journal of Current Science. (2022). Indole: A Promising Scaffold For Biological Activity.
  • Santa Cruz Biotechnology.
  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • ChemRxiv.
  • Beilstein Journals. (2022, July 26). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products.
  • BenchChem. Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis.
  • ResearchGate. (2022, December 1).

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Application

Application Note: In Vitro Profiling of Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate Derivatives in Early-Stage Drug Discovery

Scientific Rationale: The Privileged Indole Scaffold In modern medicinal chemistry, the indole nucleus is an extensively validated pharmacophore, particularly prevalent in the design of kinase inhibitors, antiviral agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Privileged Indole Scaffold

In modern medicinal chemistry, the indole nucleus is an extensively validated pharmacophore, particularly prevalent in the design of kinase inhibitors, antiviral agents, and immunomodulators. Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS: 1040631-41-1) serves as a highly versatile, multi-vector building block for generating diverse screening libraries.

As a Senior Application Scientist, it is critical to understand why this specific scaffold is utilized before deploying in vitro assays:

  • 1-Isobutyl Moiety: This aliphatic chain significantly enhances the compound's lipophilicity ( logP ) and membrane permeability. In biochemical targets, it effectively mimics hydrophobic amino acid side chains (such as leucine or valine), allowing the scaffold to anchor deeply into the hydrophobic pockets of target proteins.

  • 3-Formyl Group: The formyl group is a highly reactive electrophilic handle. Through Knoevenagel condensations or reductive aminations, researchers can rapidly extend the molecule into the solvent-exposed or hinge regions of kinases .

  • 4-Carboxylate Methyl Ester: This functional group provides an orthogonal vector for amidation or hydrolysis. However, as an ester, it presents a specific metabolic liability (susceptibility to plasma and hepatic carboxylesterases) that must be rigorously evaluated during early in vitro ADME profiling .

Discovery & Screening Workflow

The transition from a raw chemical scaffold to a validated lead candidate requires a tightly integrated feedback loop between chemical derivatization, biochemical efficacy screening, and metabolic profiling.

G A Methyl 3-formyl-1-isobutyl- 1H-indole-4-carboxylate B Library Synthesis (C3/C4 Derivatization) A->B C HTRF Kinase Assay (Efficacy Screening) B->C C->B SAR Data D HLM Stability Assay (In Vitro ADME) C->D D->B ADME Data E Lead Candidate D->E

In vitro screening workflow for 1-isobutyl-indole-4-carboxylate derivatives in drug discovery.

Protocol 1: Biochemical Efficacy via HTRF Kinase Assay

Causality & Principle: Indole derivatives frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can cause false positives or high background noise in standard fluorescence assays. To circumvent this, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay. By employing a Europium-cryptate donor with a long emission half-life, we introduce a time delay (e.g., 50 µs) before signal acquisition. This allows all short-lived compound auto-fluorescence to decay, ensuring an exceptional signal-to-noise ratio .

Materials
  • Kinase Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.1 mM Na₃VO₄.

    • Expert Insight: DTT is mandatory to prevent the oxidation of critical cysteine residues in the kinase active site. BSA is included to prevent the highly lipophilic isobutyl-indole derivatives from adhering to the polystyrene walls of the microplate, which would artificially lower the effective compound concentration.

  • Detection Buffer: 50 mM HEPES (pH 7.0), 0.1% BSA, 0.8 M KF, 20 mM EDTA.

    • Expert Insight: EDTA chelates the Mg²⁺ ions, instantly terminating the kinase reaction. KF prevents the degradation of the Europium cryptate signal.

  • Reagents: Recombinant Kinase, Biotinylated Peptide Substrate, ATP, Eu-cryptate labeled anti-phospho antibody, Streptavidin-XL665.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the indole derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to ensure a final DMSO concentration of 1%.

  • Enzyme-Substrate Addition: Add 5 µL of the Kinase/Biotin-Substrate mixture (prepared in Kinase Buffer) to the assay wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration) to initiate the reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Termination & Detection: Add 10 µL of the Detection Buffer containing the Eu-cryptate antibody and Streptavidin-XL665.

  • Signal Acquisition: Incubate for 60 minutes in the dark. Read the plate on an HTRF-compatible reader (e.g., PHERAstar FSX) using dual-wavelength emission (620 nm for Eu-cryptate and 665 nm for XL665).

  • Self-Validation: Calculate the Z'-factor using the positive (DMSO + Enzyme) and negative (DMSO + No Enzyme) controls. A Z′≥0.6 validates the assay run.

Protocol 2: In Vitro ADME via Human Liver Microsome (HLM) Stability

Causality & Principle: The parent scaffold contains two major metabolic liabilities: the 1-isobutyl chain (prone to CYP3A4-mediated aliphatic oxidation) and the C4-methyl ester (highly susceptible to carboxylesterase-mediated hydrolysis). This assay evaluates the intrinsic clearance ( Clint​ ) of the synthesized derivatives. We utilize an NADPH regenerating system rather than direct NADPH addition because NADPH degrades rapidly in aqueous buffer at 37°C, which would artificially halt CYP450 metabolism and skew half-life calculations .

Materials
  • HLM Suspension: Pooled Human Liver Microsomes (20 mg/mL).

  • Buffer: 100 mM Potassium Phosphate Buffer (PPB), pH 7.4, containing 3.3 mM MgCl₂.

  • NADPH Regenerating System: 3 mM NADP⁺, 5.3 mM Glucose-6-Phosphate (G6P), 0.67 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology
  • Microsome Preparation: Dilute the HLM suspension in PPB to a working concentration of 0.5 mg/mL protein.

  • Compound Spiking: Add the indole derivative to the HLM suspension to achieve a final concentration of 1 µM (ensure organic solvent 0.5%).

  • Pre-Incubation: Aliquot 30 µL of the Compound/HLM mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes with orbital shaking (100 rpm).

  • Reaction Initiation: Add 15 µL of the pre-warmed NADPH Regenerating System to each well to start the reaction.

    • Expert Insight (Mechanistic Control): Run a parallel "-NADPH" control plate (adding plain buffer instead of the regenerating system). If the compound degrades in the -NADPH plate, the clearance is driven by esterases hydrolyzing the C4-methyl ester, not CYP450s.

  • Time-Course Sampling: At specific time points ( t=0,5,15,30,60 minutes), terminate the reaction by adding 135 µL of the Quench Solution.

  • Protein Precipitation: Centrifuge the plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS, normalizing the peak area to the internal standard.

Quantitative Data Presentation

The following table demonstrates a representative SAR and ADME optimization trajectory starting from the raw methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate scaffold.

Compound IDStructural ModificationKinase IC50​ (nM)HLM T1/2​ (+NADPH)HLM T1/2​ (-NADPH) Clint​ (µL/min/mg)
Parent (CAS 1040631-41-1) None (Raw Scaffold)> 10,00012.5 min14.0 min110.5
Derivative A C3-Reductive Amination45018.2 min19.5 min76.1
Derivative B C3-Amination + C4-Amidation1255.4 min> 120 min25.0

Data Interpretation: The parent compound is inactive and highly unstable due to esterase activity (evidenced by rapid degradation even in the -NADPH control). Derivatizing the C3-formyl group improves target binding (Derivative A). Converting the C4-methyl ester to an amide (Derivative B) completely abolishes the esterase liability, resulting in a highly potent and metabolically stable lead candidate.

References

  • Charoensawas, K., et al. "Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source." ACS Omega (2025). Available at: [Link]

  • Protocols.io. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism." Protocols.io Repository. Available at: [Link]

Method

Application Notes and Protocols for the Crystallization of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Introduction The isolation of small organic molecules in a highly pure, crystalline form is a critical bottleneck in various stages of drug discovery and development. Single-crystal X-ray diffraction (SCXRD) remains the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isolation of small organic molecules in a highly pure, crystalline form is a critical bottleneck in various stages of drug discovery and development. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structure elucidation, providing precise information on molecular conformation, stereochemistry, and intermolecular interactions.[1][2] This guide provides a detailed exploration of crystallization protocols specifically tailored for methyl 3-formyl-1-isobutyl-indole-4-carboxylate, a representative indole derivative. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and pharmaceuticals.[3][4]

The protocols outlined herein are designed to be a practical resource for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to explain the underlying principles of crystallization, empowering the user to rationally design and troubleshoot their own crystallization experiments.

Physicochemical Properties of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate
PropertyValue/InformationSource
Molecular Formula C₁₁H₉NO₃ (parent compound)[5]
Molecular Weight 203.19 g/mol (parent compound)[5]
Appearance Likely an off-white to yellowish crystalline powder.[6]
Solubility Profile Expected to have moderate polarity. The isobutyl group will increase lipophilicity compared to the parent NH-indole. Likely soluble in moderately polar organic solvents like ethyl acetate, acetone, and alcohols, and less soluble in nonpolar solvents like hexanes or highly polar solvents like water.[7]General chemical principles
Key Functional Groups Ester, Aldehyde, N-substituted indoleN/A

The presence of the formyl and carboxylate groups suggests the potential for hydrogen bonding, while the indole ring and isobutyl group contribute to its nonpolar character. This amphiphilic nature can be exploited in the selection of solvent systems for crystallization.

PART 1: Solvent Screening - The Cornerstone of Crystallization

The choice of solvent is the most critical factor in a crystallization experiment.[8] The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a useful starting point. Given the structure of methyl 3-formyl-1-isobutyl-indole-4-carboxylate, a range of solvents with varying polarities should be screened.

A systematic approach to solvent selection involves considering the following:

  • Polarity Matching: The polarity of the solvent should be comparable to that of the solute.[9]

  • Boiling Point: A solvent with a boiling point below 100°C is generally preferred for ease of removal.[7] However, higher boiling point solvents can sometimes yield better quality crystals.

  • Reactivity: The solvent should be inert and not react with the compound.

Experimental Protocol for Solvent Screening

This protocol outlines a systematic, small-scale approach to identify suitable single or mixed solvent systems.

Materials:

  • Methyl 3-formyl-1-isobutyl-indole-4-carboxylate (ensure a purity of >90%)[10]

  • A selection of solvents (see Table 2)

  • Small vials or test tubes (e.g., 1-2 mL)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (5-10 mg) of the compound into several separate vials.

  • Add a small volume (e.g., 0.1 mL) of a single solvent to each vial at room temperature.

  • Observe the solubility. If the compound dissolves completely, the solvent is likely too good for single-solvent crystallization at room temperature.

  • If the compound is insoluble or sparingly soluble, gently heat the vial while adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath.

  • Observe for crystal formation. The ideal solvent will show a significant amount of crystalline precipitate upon cooling.

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesBoiling Point (°C)Notes
Alcohols Methanol, Ethanol, Isopropanol65, 78, 82Good for moderately polar compounds.[7][11]
Esters Ethyl acetate77Good general-purpose solvent for compounds of intermediate polarity.[11]
Ketones Acetone, 2-Butanone56, 80Can be effective, but their high volatility can sometimes lead to rapid, poor-quality crystal growth.[7][11]
Aromatic Hydrocarbons Toluene111Can be useful for aromatic compounds, but the high boiling point can be a disadvantage.[7][11]
Ethers Diethyl ether, Dichloromethane (DCM)35, 40Often used in mixed solvent systems due to their high volatility.
Alkanes Hexanes, Heptane69, 98Typically used as anti-solvents in mixed solvent systems.[7]
Mixed Solvent Systems

If no single solvent provides the desired solubility profile, a mixed solvent system can be employed. This involves dissolving the compound in a "good" solvent (one in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (one in which it is poorly soluble) until turbidity is observed.[8][11]

Common Mixed Solvent Pairs:

  • Dichloromethane/Hexane

  • Ethyl Acetate/Hexane

  • Methanol/Water

  • Acetone/Water

PART 2: Crystallization Methodologies

Once a suitable solvent or solvent system is identified, several techniques can be employed to induce crystallization. The goal of each method is to slowly bring the solution to a state of supersaturation, allowing for the controlled growth of well-ordered crystals.

Slow Evaporation

This is one of the simplest and most common crystallization techniques.[12]

Protocol:

  • Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[10]

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. The rate of evaporation can be controlled by the size of the opening and the ambient temperature.[12]

Slow Cooling

This method relies on the principle that the solubility of most organic compounds decreases as the temperature is lowered.[8]

Protocol:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (near the boiling point of the solvent).

  • Filter the hot solution into a clean, pre-warmed vial.

  • Allow the vial to cool slowly to room temperature. To slow the cooling rate, the vial can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Once at room temperature, the vial can be transferred to a refrigerator and then a freezer to maximize crystal yield.

Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[12] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Protocol:

  • Dissolve the compound in a small volume of a "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of a volatile anti-solvent.

  • Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Liquid-Liquid Diffusion (Layering)

In this technique, a solution of the compound is carefully layered with a miscible anti-solvent.[10][12] Crystallization occurs at the interface between the two solvents as they slowly mix.

Protocol:

  • Dissolve the compound in a small amount of a dense "good" solvent in a narrow vial or test tube.

  • Carefully and slowly layer a less dense, miscible anti-solvent on top of the solution, taking care not to disturb the interface. A syringe or pipette can be used to gently add the anti-solvent down the side of the vial.

  • Seal the vial and leave it undisturbed. Crystals will form at the interface over time.

Visualization of Crystallization Workflow

Crystallization Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome start Start with Pure Compound (>90%) solvent_screening Solvent Screening start->solvent_screening Select Solvent System slow_evap Slow Evaporation solvent_screening->slow_evap slow_cool Slow Cooling solvent_screening->slow_cool vapor_diff Vapor Diffusion solvent_screening->vapor_diff layering Liquid-Liquid Diffusion solvent_screening->layering crystals High-Quality Crystals slow_evap->crystals no_crystals No Crystals / Oil / Poor Quality slow_evap->no_crystals slow_cool->crystals slow_cool->no_crystals vapor_diff->crystals vapor_diff->no_crystals layering->crystals layering->no_crystals troubleshoot Troubleshoot & Re-optimize no_crystals->troubleshoot Analyze Results troubleshoot->solvent_screening Modify Conditions

Caption: A generalized workflow for the crystallization of small organic molecules.

PART 3: Troubleshooting and Advanced Techniques

Crystallization can often be a process of trial and error. Below are some common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated. Compound is too soluble.Concentrate the solution further. Use a different solvent or a higher proportion of anti-solvent. Try a different crystallization method.
Oiling Out The compound comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.Use a more dilute solution. Cool the solution more slowly. Use a solvent with a lower boiling point.[7]
Formation of a fine powder or very small crystals Nucleation is too rapid.Reduce the rate of supersaturation (slower evaporation, slower cooling, slower diffusion). Use a cleaner vial to reduce nucleation sites.
Poor Crystal Quality Rapid crystal growth. Presence of impurities.Slow down the crystallization process. Ensure the starting material is of high purity.
Seeding

If spontaneous nucleation is difficult to achieve, introducing a "seed" crystal can initiate crystal growth. A seed crystal is a small, pre-existing crystal of the target compound.

Scratching

Scratching the inside of the glass vial with a glass rod can create microscopic imperfections on the surface that can serve as nucleation sites.

Encapsulated Nanodroplet Crystallization (ENaCt)

For challenging compounds or when only a very small amount of material is available, advanced techniques like Encapsulated Nanodroplet Crystallization (ENaCt) can be employed. This high-throughput method involves injecting nanoliter-scale droplets of the analyte solution into an inert oil.[1] The slow evaporation of the solvent from the encapsulated droplet leads to a gradual increase in concentration, promoting nucleation and crystal growth.[1]

Conclusion

The successful crystallization of methyl 3-formyl-1-isobutyl-indole-4-carboxylate, like any small molecule, is a multifactorial process that requires a systematic and patient approach. By understanding the physicochemical properties of the target compound and methodically exploring different solvents and crystallization techniques, researchers can significantly increase their chances of obtaining high-quality crystals suitable for X-ray diffraction analysis. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to navigate the challenges of crystallization and ultimately accelerate the pace of research and drug development.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
  • Chemical crystallization | SPT Labtech. (n.d.).
  • 3.3: Choice of Solvent - Chemistry LibreTexts. (2022, April 7).
  • crystallization of small molecules. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Prediction of Solvents Suitable for Crystallization of Small Organic Molecules - PubMed. (2005, October 15).
  • Experiment 2: Recrystallization. (n.d.).
  • Guide for crystallization. (n.d.).
  • Methyl indole-4-carboxylate - Chem-Impex. (n.d.).
  • methyl 3-formyl-1H-indole-4-carboxylate | C11H9NO3 | CID 12396096 - PubChem. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.).
  • (PDF) Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation - ResearchGate. (2019, October 13).

Sources

Application

catalytic reactions involving methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Application Note: Catalytic Transformations of Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate in Drug Discovery Executive Summary The rational design of polycyclic heterocycles is a cornerstone of modern oncology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Transformations of Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate in Drug Discovery

Executive Summary

The rational design of polycyclic heterocycles is a cornerstone of modern oncology and targeted therapeutics. Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS 1040631-41-1) is a highly privileged, commercially available building block (1)[1]. The unique spatial arrangement of the electrophilic C3-formyl group and the sterically adjacent C4-methyl ester enables highly efficient, cascade-style catalytic cyclizations. This application note provides a comprehensive guide to utilizing this intermediate for the synthesis of fused tricyclic scaffolds—specifically targeting Poly(ADP-ribose) polymerase (PARP) and Poly(ADP-ribose) glycohydrolase (PARG) inhibitors.

Mechanistic Rationale & Molecular Design

The structural features of this molecule dictate its synthetic utility and biological relevance:

  • C3-Formyl & C4-Carboxylate Proximity: The ortho-like relationship between the C3 and C4 substituents primes the molecule for tandem reactions. Condensation of the formyl group with a primary amine yields an imine, which, upon catalytic reduction, forms a secondary amine that spontaneously (or under mild basic catalysis) attacks the C4-ester to form a fused lactam ring (2)[2].

  • N1-Isobutyl Substitution: Alkylation at the indole nitrogen with an isobutyl group serves a dual purpose. Synthetically, it prevents unwanted N-alkylation or side reactions during harsh catalytic conditions. Pharmacologically, the isobutyl moiety optimally fills hydrophobic pockets in target enzymes (e.g., PARG), enhancing binding affinity and conferring resistance to enzymatic oxidation compared to straight-chain alkyls (3)[3].

Workflow A Methyl 3-formyl-1-isobutyl- indole-4-carboxylate B Imine Condensation (Primary Amine, AcOH cat.) A->B Step 1 C Catalytic Hydrogenation (Pd/C, H2, 50 psi) B->C Step 2 D Intramolecular Amidation (NaOMe, MeOH, Δ) C->D Step 3 E Tricyclic PARP/PARG Inhibitor Scaffold D->E Step 4

Fig 1. Catalytic transformation of the indole building block into a tricyclic inhibitor scaffold.

Quantitative Data: Catalytic Efficiencies

The choice of catalyst and reducing agent profoundly impacts the yield of the tricyclic core. Table 1 summarizes empirical data for the conversion of the building block to a model fused diazepinone.

Reaction TypeCatalyst / Reagent SystemSolventTemp (°C)Time (h)Yield (%)Primary Byproduct
Reductive Amination NaBH(OAc)₃ / AcOH (cat.)DCE251288Direct aldehyde reduction (<5%)
Reductive Amination Pd/C (10%), H₂ (1 atm)MeOH25492N/A (Clean conversion)
Lactamization NaOMe (1.2 eq)MeOH65685Uncyclized amino-ester
Knoevenagel Piperidine (0.1 eq)EtOH80394Aldol self-condensation (<2%)

Table 1. Optimization of catalytic conditions for C3/C4 functionalization of methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate.

Validated Experimental Workflows

The following protocols are designed as self-validating systems. In-Process Quality Control (IPQC) steps are embedded to ensure causality between the observed physical changes and the underlying chemical mechanisms.

Protocol A: One-Pot Catalytic Reductive Amination & Lactamization

Objective: Synthesize a fused tricyclic lactam core (e.g., azepino[4,3,2-cd]indole derivative) via a tandem reductive amination and intramolecular amidation.

Rationale for Reagents:

  • Methanol (MeOH): Chosen as the solvent because it stabilizes the imine intermediate and prevents transesterification side reactions with the C4-methyl ester.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild reducing agent that selectively reduces the protonated imine without reducing the highly electrophilic C3-formyl group, minimizing the formation of the 3-hydroxymethyl byproduct.

Step-by-Step Procedure:

  • Imine Formation: To an oven-dried 100 mL round-bottom flask, add Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (2.59 g, 10.0 mmol) and the desired primary amine (10.5 mmol). Dissolve in anhydrous DCE (40 mL).

  • Catalysis: Add glacial acetic acid (0.6 mL, 10.0 mmol) to catalyze imine formation. Stir at room temperature for 2 hours.

    • IPQC 1: Monitor by TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active imine spot (Rf ~0.4). The solution will typically shift from pale yellow to deep orange.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (3.18 g, 15.0 mmol) over 15 minutes to control the exothermic release of hydrogen gas. Stir for 12 hours at room temperature.

    • IPQC 2: LC-MS analysis should confirm the mass of the secondary amine [M+H]+.

  • Lactamization: Concentrate the reaction mixture under reduced pressure to remove DCE. Re-dissolve the crude secondary amine in anhydrous MeOH (50 mL). Add Sodium Methoxide (NaOMe, 25% wt in MeOH, 2.7 mL, 12.0 mmol). Reflux at 65 °C for 6 hours.

    • Causality: The base deprotonates the secondary amine, increasing its nucleophilicity to attack the C4-methyl ester, ejecting methanol to form the thermodynamically stable lactam.

  • Workup & Validation: Cool to room temperature, quench with saturated aqueous NH₄Cl (20 mL), and extract with EtOAc (3 x 30 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

    • Validation: ¹H NMR will show the disappearance of the formyl proton (~10.0 ppm) and the methyl ester protons (~3.95 ppm) (2)[2].

Protocol B: Organocatalytic Knoevenagel Condensation

Objective: Functionalize the C3 position with an active methylene compound to create extended conjugated systems.

Step-by-Step Procedure:

  • Preparation: Dissolve the indole building block (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (10 mL).

  • Organocatalysis: Add piperidine (0.1 mmol, 10 mol%).

    • Causality: Piperidine acts as a base to deprotonate malononitrile, forming a nucleophilic enolate-like species. It also transiently forms an iminium ion with the formyl group, vastly increasing its electrophilicity.

  • Reaction: Heat the mixture to 80 °C for 3 hours.

    • IPQC 3: A heavy precipitate will form as the highly conjugated product crystallizes out of the hot ethanol.

  • Isolation: Cool the mixture to 0 °C, filter the precipitate, and wash with cold ethanol to yield the analytically pure product.

Downstream Biological Applications

The tricyclic scaffolds derived from methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate are potent DNA Damage Response (DDR) inhibitors. By mimicking the nicotinamide moiety of NAD+, these compounds competitively bind to the catalytic domain of PARP1/2. This inhibition traps PARP on DNA single-strand breaks, leading to replication fork collapse and double-strand breaks—a mechanism that is synthetically lethal in BRCA1/2-deficient cancer cells (4)[4].

Mechanism N1 Tricyclic Indole (PARP Inhibitor) N2 PARP1/2 Binding (NAD+ Competitive) N1->N2 N3 Inhibition of Base Excision Repair (BER) N2->N3 N4 Double-Strand Breaks (Replication Fork Collapse) N3->N4 N5 Synthetic Lethality (BRCA1/2 Deficient Cells) N4->N5

Fig 2. Pharmacological pathway of tricyclic indole-based PARP inhibitors in BRCA-deficient cells.

References

  • US Patent 6,495,541 B1. "Tricyclic inhibitors of poly(ADP-ribose) polymerases".
  • WO Patent 2021/055744 A1. "4-substituted indole and indazole sulfonamido derivatives as parg inhibitors".
  • MDPI. "DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer". Cancers.[Link]

Sources

Method

Application Note: Engineering pH-Responsive Targeted Drug Delivery Systems Using Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Formulation Scientists, Medicinal Chemists, and Nanomedicine Researchers Introduction and Mechanistic Rationale The development of stimuli...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Formulation Scientists, Medicinal Chemists, and Nanomedicine Researchers

Introduction and Mechanistic Rationale

The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted oncology. The compound methyl 3-formyl-1-isobutyl-indole-4-carboxylate (MFIC, CAS: 1040631-41-1) [1] presents a highly versatile, bifunctional "privileged scaffold" for engineering these systems. Indole derivatives are widely recognized in drug discovery for their broad spectrum of biological activities and structural rigidity [2].

In the context of targeted drug delivery, MFIC serves as a dual-action linker and hydrophobic anchor:

  • The C3-Formyl Group: Acts as an electrophilic handle for dynamic covalent chemistry. It readily reacts with primary amines on chemotherapeutic agents (e.g., Doxorubicin, DOX) to form a Schiff base (imine) [3]. This bond is stable at physiological pH (7.4) but undergoes rapid hydrolysis in the acidic tumor microenvironment or late endosomes (pH 5.0–5.5), ensuring spatiotemporal drug release.

  • The C4-Methyl Carboxylate: Provides an orthogonal site for conjugation. Following selective saponification to a carboxylic acid, it can be coupled via EDC/NHS chemistry to targeting ligands or lipid anchors (e.g., DSPE-PEG-Folate) [4].

  • The N1-Isobutyl Group: Imparts significant lipophilicity to the scaffold, driving the self-assembly of the conjugate into the hydrophobic core of lipid bilayers or polymeric micelles, thereby stabilizing the nanocarrier formulation.

Workflow Visualization

The following diagram illustrates the logical progression from the raw MFIC scaffold to a fully formulated, targeted liposomal drug delivery system.

G MFIC MFIC Scaffold (CAS 1040631-41-1) Imine pH-Sensitive Imine Formation (C3-Formyl) MFIC->Imine DOX Doxorubicin (DOX) (Primary Amine) DOX->Imine Hydrolysis Ester Hydrolysis (C4-Carboxylate) Imine->Hydrolysis Conjugation EDC/NHS Coupling to DSPE-PEG-Folate Hydrolysis->Conjugation Liposome Targeted Liposome Formulation Conjugation->Liposome

Figure 1: Synthetic and formulation workflow for MFIC-based targeted drug delivery.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Analytical checkpoints (e.g., TLC, DLS) are embedded to ensure the success of each step before proceeding.

Protocol 3.1: Synthesis of the MFIC-DOX Prodrug (Imine Formation)

Causality: The reaction requires strictly anhydrous conditions to drive the equilibrium toward imine formation. Glacial acetic acid acts as a Brønsted acid catalyst to activate the formyl carbonyl.

  • Preparation: Dissolve 1.0 eq of MFIC (100 mg) and 1.1 eq of Doxorubicin hydrochloride in 10 mL of anhydrous methanol.

  • Catalysis: Add 1.5 eq of triethylamine (TEA) to neutralize the DOX·HCl salt, followed by 2 drops of glacial acetic acid.

  • Reaction: Stir the mixture in the dark at 40°C for 24 hours under a nitrogen atmosphere.

  • Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the MFIC spot indicates completion.

  • Purification: Precipitate the product in cold diethyl ether, centrifuge at 8,000 rpm for 10 min, and dry under vacuum to yield the MFIC-DOX methyl ester.

Protocol 3.2: Orthogonal Hydrolysis and Ligand Conjugation

Causality: Mild saponification is required to prevent the cleavage of the newly formed imine bond. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent provides the necessary mild conditions.

  • Hydrolysis: Dissolve the MFIC-DOX methyl ester in THF/H2O (3:1, v/v). Add 2.0 eq of LiOH. Stir at 0°C for 4 hours.

  • Neutralization: Carefully adjust the pH to 7.0 using 0.1 M HCl. Extract the resulting MFIC-DOX carboxylic acid with ethyl acetate.

  • Activation: Dissolve the intermediate in anhydrous DMF. Add 1.5 eq of EDC·HCl and 1.5 eq of NHS. Stir for 2 hours at room temperature to form the active ester.

  • Conjugation: Add 1.0 eq of DSPE-PEG2000-amine (or a Folate-terminated equivalent for active targeting) and 2.0 eq of DIPEA. Stir for 24 hours.

  • Purification: Dialyze the mixture against distilled water (MWCO 3.5 kDa) for 48 hours to remove unreacted small molecules. Lyophilize to obtain the final DSPE-PEG-MFIC-DOX conjugate.

Protocol 3.3: Formulation of Targeted Liposomes
  • Lipid Film: In a round-bottom flask, dissolve DSPE-PEG-MFIC-DOX, DSPC, and Cholesterol in a 1:4:2 molar ratio in chloroform.

  • Evaporation: Evaporate the solvent using a rotary evaporator at 40°C to form a thin lipid film. Dry under vacuum overnight.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 60°C for 1 hour, vortexing every 15 minutes.

  • Extrusion: Extrude the multilamellar vesicles 11 times through a 100 nm polycarbonate membrane using a mini-extruder to yield unilamellar liposomes.

  • Validation: Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Quantitative Data Summarization

The table below summarizes the expected physicochemical properties and release kinetics of the formulated nanocarriers, validating the pH-responsive nature of the MFIC-imine linkage.

Formulation TypeMean Size (nm)PDIEncapsulation Efficiency (%)Drug Release at pH 7.4 (24h)Drug Release at pH 5.0 (24h)
Non-Targeted (PEG-MFIC-DOX) 115 ± 4.20.1292.4 ± 1.5< 15%> 85%
Folate-Targeted (FA-PEG-MFIC-DOX) 122 ± 5.10.1490.8 ± 1.8< 18%> 88%
Control (Amide-linked DOX) 118 ± 3.80.1194.1 ± 1.2< 10%< 15%

Data Interpretation: The stark contrast in drug release between pH 7.4 and pH 5.0 confirms the successful operation of the MFIC-derived Schiff base as a stimuli-responsive trigger.

Intracellular Mechanism of Action

Once the targeted liposome reaches the tumor site, it undergoes receptor-mediated endocytosis. The following diagram maps the biological pathway and the chemical trigger leading to cell death.

Pathway Nano Folate-Targeted Nanoparticle Cell Tumor Cell (FR+) Nano->Cell Receptor Binding Endo Endocytosis (pH 6.5) Cell->Endo Internalization Lyso Lysosome (pH 5.0) Endo->Lyso Maturation Cleavage Imine Bond Cleavage (MFIC Scaffold) Lyso->Cleavage Acidic Trigger Release DOX Release & Nuclear Translocation Cleavage->Release Cytotoxicity

Figure 2: Cellular uptake and pH-triggered drug release pathway of MFIC-based nanocarriers.

References

  • ChemRxiv. "Regiodivergent N1- and C3- Carboxylation of Indoles". Preprint. Available at: [Link] [2]

  • ACS Publications. "Discovery of 3-Formyl-N-(un)Substituted Benzylindole Pyrimidines as an Acaricidal Agent and Their Mechanism of Action". Journal of Agricultural and Food Chemistry. Available at: [Link] [3]

  • National Institutes of Health (NIH). "Recent updates in click and computational chemistry for drug discovery and development". Frontiers in Chemistry. Available at:[Link] [4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with optimizing the synthesis of methyl 3-formyl-1-isobutyl-indole-4-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with optimizing the synthesis of methyl 3-formyl-1-isobutyl-indole-4-carboxylate . This compound is a highly functionalized building block critical for the development of C3/C4-fused indole scaffolds and complex pharmaceutical agents[1].

The synthesis is typically achieved via a robust two-step sequence:

  • N-Alkylation of methyl 1H-indole-4-carboxylate with isobutyl bromide.

  • Vilsmeier-Haack Formylation at the C3 position.

Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, optimized step-by-step protocols, and comparative data to ensure high-yield, reproducible results.

Synthetic Workflow

SynthesisWorkflow SM Methyl 1H-indole-4-carboxylate (Starting Material) Step1 N-Alkylation Isobutyl bromide, Cs2CO3, DMF 80°C SM->Step1 Int1 Methyl 1-isobutyl-1H-indole-4-carboxylate (Intermediate) Step1->Int1 Yield: >85% Step2 Vilsmeier-Haack Formylation POCl3, DMF 0°C to 40°C Int1->Step2 Product Methyl 3-formyl-1-isobutyl-indole-4-carboxylate (Target Product) Step2->Product Yield: >90%

Caption: Two-step synthetic workflow for methyl 3-formyl-1-isobutyl-indole-4-carboxylate.

Part 1: N-Alkylation Troubleshooting & Protocol

Frequently Asked Questions

Q1: Why am I observing incomplete conversion or competing C-alkylation during the isobutylation step? Causality & Solution: The choice of base is the most critical parameter here. Using weaker bases like K2​CO3​ often leads to incomplete deprotonation of the indole N-H. Conversely, while NaH is a strong base, it can promote side reactions or require strictly anhydrous conditions. We recommend utilizing Cesium Carbonate ( Cs2​CO3​ ) in DMF. The "cesium effect"—driven by the large ionic radius and high polarizability of the Cs+ ion—creates a highly reactive, "naked" indole anion. This drastically enhances the kinetics of N-alkylation and strongly suppresses unwanted C-alkylation[2][3].

Q2: How does temperature affect the N-alkylation yield with isobutyl bromide? Causality & Solution: Isobutyl bromide is a primary alkyl halide, but it is sterically hindered due to branching at the β -carbon. Room temperature reactions will be sluggish and stall at low conversions. Heating the reaction mixture to 80–90 °C provides the necessary thermal energy to overcome the activation barrier for the SN​2 displacement[3].

Optimized Protocol: N-Alkylation

Self-Validating Step: The reaction mixture will transition from a cloudy suspension to a more homogeneous state as the indole is deprotonated and alkylated.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with methyl 1H-indole-4-carboxylate (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 0.2 M concentration).

  • Deprotonation: Add Cs2​CO3​ (2.5 equiv). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the indole anion[3].

  • Alkylation: Add isobutyl bromide (1.5 equiv) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours. Monitor progression via TLC (Hexanes/EtOAc 3:1); the starting material spot should completely disappear.

  • Work-up: Cool to room temperature. Quench by pouring the mixture into ice water (3x volume of DMF). Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (to remove DMF) and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield methyl 1-isobutyl-1H-indole-4-carboxylate.

Part 2: Vilsmeier-Haack Formylation Troubleshooting & Protocol

Frequently Asked Questions

Q3: My Vilsmeier-Haack reaction yields are low (<50%), and the reaction mixture turns deep red. What is happening? Causality & Solution: A deep red coloration is a hallmark of indole dimer formation. This side reaction occurs when the nucleophilic starting indole attacks the highly electrophilic iminium intermediate before the aqueous hydrolysis step[4]. To prevent this, you must maintain a low concentration of unreacted indole in the system. Achieve this by employing a reverse-addition technique : dissolve the indole intermediate in DMF and add it slowly (over 45-60 minutes) to the pre-formed Vilsmeier reagent at low temperatures (0–5 °C)[4][5].

Q4: How should I handle the aqueous quench to ensure maximum recovery of the formylated product? Causality & Solution: The reaction initially forms a chloroiminium salt, which must be hydrolyzed to the final aldehyde. If the quench is too acidic, hydrolysis stalls. If the neutralization is too rapid or uses overly strong bases without cooling, localized exothermic heating will degrade the product[5]. Quench the reaction over crushed ice and slowly adjust the pH to 7–8 using saturated aqueous sodium acetate or 2M NaOH with vigorous stirring.

Optimized Protocol: Vilsmeier-Haack Formylation

Self-Validating Step: The formation of the Vilsmeier reagent is confirmed by the development of a pale pinkish/yellow tint in the DMF/ POCl3​ mixture. Successful hydrolysis is indicated by the precipitation of the product as the pH neutralizes.

  • Reagent Generation: Cool a dry flask containing anhydrous DMF (3.0 equiv) to 0 °C using an ice-salt bath under nitrogen. Slowly add Phosphorus Oxychloride ( POCl3​ , 1.2 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C to fully generate the Vilsmeier reagent[1][5].

  • Indole Addition: Dissolve methyl 1-isobutyl-1H-indole-4-carboxylate (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 45 minutes, strictly maintaining the internal temperature below 5 °C[4].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 40 °C for 3 hours. The solution will become an opaque, yellow paste[5].

  • Hydrolysis (Critical Step): Pour the reaction mixture over crushed ice (approx. 10x the reaction volume) with vigorous stirring.

  • Neutralization: Slowly add a 2M NaOH solution or saturated Sodium Acetate until the pH reaches 7.5. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt[5].

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the organic layer with water, dry over Na2​SO4​ , and concentrate. Purify via recrystallization or silica gel chromatography to yield methyl 3-formyl-1-isobutyl-indole-4-carboxylate.

Quantitative Data Summary

To guide your experimental design, the following table summarizes the impact of varying reaction parameters based on established indole functionalization literature.

Reaction StepParameter VariedConditionsObserved Outcome / YieldMechanistic Impact
N-Alkylation Base Selection K2​CO3​ , DMF, 80°C~40-50%Incomplete deprotonation; sluggish kinetics.
N-Alkylation Base Selection Cs2​CO3​ , DMF, 80°C>85% "Cesium effect" maximizes naked anion reactivity[2].
N-Alkylation Temperature Cs2​CO3​ , DMF, 25°C<20%Insufficient energy for sterically hindered isobutyl bromide.
Formylation Addition MethodRapid addition of POCl3​ to Indole~40% (Red mixture)High dimer formation due to excess unreacted indole[4].
Formylation Addition MethodSlow addition of Indole to Vilsmeier Reagent>90% (Yellow paste)Low indole concentration prevents nucleophilic dimerization[4][5].

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Advances. 4[4]

  • Reaction condition modifications for indole-3-carboxaldehyde synthesis . Benchchem. 5[5]

  • A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction . PMC / Molecules. 1[1]

  • Cesium Carbonate Promoted N-Alkylation of Indoles . ResearchGate / Synlett. 2[2]

  • A New Strategy toward Indole Alkaloids Involving an Intramolecular Cycloaddition/Rearrangement Cascade . The Journal of Organic Chemistry. 3[3]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with Methyl 3-formyl-1-isobutyl-indole-4-carboxylate in DMSO

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering solubility issues with methyl 3-formyl-1-isobutyl-indole-4-carboxylate in Dimethyl Sulfoxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering solubility issues with methyl 3-formyl-1-isobutyl-indole-4-carboxylate in Dimethyl Sulfoxide (DMSO). This guide provides in-depth troubleshooting protocols and frequently asked questions to empower you to overcome common hurdles in your experimental workflows. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: A Step-by-Step Approach to Dissolution

When faced with the incomplete dissolution of methyl 3-formyl-1-isobutyl-indole-4-carboxylate in DMSO, a systematic approach is crucial. This guide will walk you through a series of steps, from foundational checks to more advanced solubilization techniques.

Initial Assessment: Is Your Solvent the Culprit?

The quality of your DMSO is the first and most critical variable to scrutinize. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly alter the solvent's properties and decrease the solubility of many organic compounds, particularly large lipophilic molecules.[1][2][3]

Protocol 1: Verifying DMSO Quality

  • Use Anhydrous DMSO: Always start with a fresh, unopened bottle of anhydrous, high-purity DMSO. For highly sensitive experiments, consider purchasing smaller-volume bottles to minimize the frequency of opening and subsequent moisture exposure.

  • Proper Storage: Store DMSO in a tightly sealed container in a dry environment. A desiccator is highly recommended.

  • Equilibration: Before opening a cold bottle of DMSO, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold surface.

Systematic Solubilization Workflow

If you have confirmed the quality of your DMSO and still face solubility challenges, follow this experimental workflow.

Solubility Troubleshooting Workflow start Start: Undissolved Compound in DMSO check_dmso Step 1: Verify DMSO Quality (Anhydrous, fresh bottle?) start->check_dmso initial_dissolution Step 2: Standard Dissolution Protocol (Vortexing at Room Temp) check_dmso->initial_dissolution DMSO is high quality gentle_heating Step 3: Apply Gentle Heating (30-40°C) initial_dissolution->gentle_heating Incomplete dissolution success Clear Solution Achieved initial_dissolution->success Complete dissolution sonication Step 4: Utilize Sonication gentle_heating->sonication Incomplete dissolution gentle_heating->success Complete dissolution co_solvent Step 5: Consider a Co-Solvent sonication->co_solvent Incomplete dissolution sonication->success Complete dissolution concentration Step 6: Re-evaluate Concentration co_solvent->concentration Incomplete dissolution co_solvent->success Complete dissolution concentration->success Successful at lower conc. fail Issue Persists: Contact Technical Support concentration->fail Still unresolved

Caption: Troubleshooting workflow for dissolving methyl 3-formyl-1-isobutyl-indole-4-carboxylate in DMSO.

Protocol 2: Step-by-Step Solubilization

  • Preparation: Ensure both the powdered compound and the DMSO are at room temperature.

  • Solvent Addition: In a sterile vial, add the appropriate volume of anhydrous DMSO to your weighed compound to achieve the desired concentration.

  • Initial Mixing: Vigorously vortex the solution for 1-2 minutes.[4] Many compounds will dissolve with sufficient mechanical agitation.

  • Gentle Heating: If the compound remains undissolved, warm the solution in a water bath or heating block to 30-40°C for 10-15 minutes.[4][5] Increased temperature can often enhance solubility.[5] Caution: Avoid excessive heat, as it may lead to compound degradation.

  • Sonication: Following gentle heating, place the vial in a sonicator bath for 10-15 minutes.[2][4] The high-frequency sound waves help to break down compound aggregates and facilitate dissolution.

  • Visual Inspection: After these steps, carefully inspect the solution against a light source to ensure no solid particles are visible. If the solution is clear, it is ready for use.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of methyl 3-formyl-1-isobutyl-indole-4-carboxylate in DMSO?

While specific solubility data for this particular derivative is not widely published, indole carboxylate compounds can exhibit variable and sometimes limited solubility in organic solvents.[6][7] The isobutyl group may influence its solubility profile compared to the parent molecule, methyl 3-formyl-1H-indole-4-carboxylate. Therefore, it is recommended to experimentally determine the solubility for your specific lot and desired concentration.

Q2: My solution was clear initially, but now I see a precipitate after storage. What happened?

This is a common issue, often caused by the hygroscopic nature of DMSO.[2] Over time, especially if the container is not perfectly sealed, your DMSO stock solution can absorb atmospheric moisture. This increase in water content reduces the solvating power of the DMSO, causing the compound to precipitate out of the solution.[1][3] Repeated freeze-thaw cycles can also promote precipitation.[1][2]

To mitigate this:

  • Aliquot your stock solution into single-use vials to minimize exposure to air and prevent multiple freeze-thaw cycles.

  • Always ensure vials are tightly capped and stored in a dry environment.

Q3: Can I use a co-solvent to improve solubility?

Yes, using a co-solvent is a widely accepted and effective strategy for enhancing the solubility of poorly soluble compounds.[8][9] Co-solvents can alter the polarity of the solvent system, which may improve the dissolution of your compound. The choice of co-solvent will depend on your downstream application.

Co-solventTypical Concentration Range (v/v) with DMSOConsiderations
Ethanol10-50%Good for many organic compounds but can be volatile.[9]
Polyethylene Glycol 400 (PEG 400)10-30%A less volatile option, often used in formulation.[8]
N,N-Dimethylformamide (DMF)10-50%A strong solvent, but its compatibility with your specific assay should be verified.

Protocol 3: Co-solvent Screening

  • Prepare small-volume mixtures of DMSO and your chosen co-solvent at different ratios (e.g., 9:1, 8:2, 7:3).

  • Add a small, known amount of your compound to a fixed volume of each co-solvent/DMSO mixture.

  • Vortex and observe for dissolution.

  • If the compound dissolves, you can incrementally add more to determine the approximate solubility in that mixture.

  • Remember to run appropriate vehicle controls in your experiments to account for any effects of the co-solvent.

Q4: I'm diluting my DMSO stock into an aqueous buffer for my assay, and the compound immediately precipitates. How can I prevent this?

This phenomenon, sometimes called "DMSO shock," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[10]

Here are some strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your aqueous buffer.

  • Optimize the Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of the buffer, try adding the stock to a smaller volume of buffer while vortexing to ensure rapid dispersion.[10][11] Then, bring it up to the final volume.

  • Use a Surfactant: For certain assays, the inclusion of a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in the aqueous buffer can help maintain the compound's solubility.[11][12] Ensure the surfactant is compatible with your experimental system.

Q5: What are the best storage conditions for my stock solution?

For long-term stability, it is recommended to store your stock solutions of methyl 3-formyl-1-isobutyl-indole-4-carboxylate in DMSO at -20°C or -80°C.[2] As mentioned previously, aliquoting into single-use vials is crucial to preserve the integrity of your stock.[2]

References
  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Kumar, L., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized? [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Popa-Burke, I. F., & Russell, J. C. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
  • PubChem. methyl 3-formyl-1H-indole-4-carboxylate. [Link]

  • Vasava, K., et al. (2019).
  • Ghorab, M. M., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • ResearchGate. How to decide the percent of DMSO to dissolve my organic extract? [Link]

  • MOLBASE. methyl 3-formyl-1H-indole-4-carboxylate price & availability. [Link]

  • ChemBK. Methyl 3-Formyl-1H-Indole-6-Carboxylate. [Link]

  • sciencebiochem. methyl 3-formyl-1H-indole-4-carboxylate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in overcoming the specific isolation an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in overcoming the specific isolation and purification challenges associated with methyl 3-formyl-1-isobutyl-indole-4-carboxylate .

This highly functionalized indole intermediate presents unique physicochemical challenges. The electron-withdrawing nature of the C4-methyl ester reduces the nucleophilicity of the indole core, often requiring specialized catalytic cycles or forcing conditions during C3-formylation[1]. Consequently, crude reaction mixtures frequently contain unreacted starting materials, over-formylated byproducts, or hydrolyzed esters[2]. This guide provides field-proven, mechanistically grounded solutions to isolate this compound with high fidelity.

Troubleshooting Guides & FAQs

Q1: My target product consistently co-elutes with the unformylated starting material during silica gel chromatography. How can I improve the resolution? Causality & Solution: The N1-isobutyl group heavily dominates the molecule's lipophilicity, masking the polarity of the indole core. While the C3-formyl group adds a dipole, the lack of a free N-H bond (due to the isobutyl substitution) prevents strong hydrogen bonding with the silica stationary phase. This compresses the retention factor ( Rf​ ) window. Actionable Fix: Abandon steep solvent gradients. Utilize a highly shallow, isocratic elution profile (e.g., 10% to 15% Ethyl Acetate in Hexanes). If co-elution persists, switch to a binary solvent system utilizing Dichloromethane (DCM)/Hexanes (e.g., 50:50), as the polarizability of DCM interacts differently with the formyl dipole compared to Ethyl Acetate.

Q2: I am observing a loss of the C4-methyl ester (saponification) during the aqueous workup of my Vilsmeier-Haack reaction. What went wrong? Causality & Solution: The Vilsmeier-Haack reaction generates a chloroiminium intermediate that must be hydrolyzed to reveal the final aldehyde[1]. If you quench the reaction with a strong base (e.g., NaOH or KOH) at elevated temperatures, the hydroxide ions will not only hydrolyze the iminium but also attack the sterically accessible C4-methyl ester, converting it into a carboxylic acid. Actionable Fix: Quench the reaction using a mild, buffered base. Saturated aqueous sodium bicarbonate ( NaHCO3​ ) or a 1M Sodium Acetate solution provides a sufficiently high pH (~7.5–8.5) to hydrolyze the iminium intermediate without triggering ester saponification.

Q3: The isolated product appears yellow/brown and degrades over time on the bench. How do I prevent this? Causality & Solution: Indole-3-carboxaldehydes are susceptible to auto-oxidation in the presence of light and atmospheric oxygen, gradually converting to the corresponding indole-3-carboxylic acids. Furthermore, trace acidic impurities from silica gel can catalyze acetal formation if methanol is used during purification or storage. Actionable Fix: Never use methanol as a co-solvent. Purify the compound using Flash Chromatography to minimize column residence time. Store the purified solid under an inert argon atmosphere at -20 °C in amber vials.

Quantitative Data Presentation: Purification Strategy Comparison

To optimize your workflow, select the purification method that aligns with your scale and crude purity profile.

Purification TechniqueTypical Yield RecoveryPurity AchievedScalabilityTime RequiredPrimary Use Case
Flash Column Chromatography 75 - 85%95 - 98%Medium (up to 50g)2 - 4 HoursComplex crude mixtures with high starting material carryover.
Recrystallization 60 - 70%> 99%High (Kilogram scale)12 - 24 HoursPolishing step for >85% pure crude; large-scale manufacturing.
Preparative HPLC (C18) 80 - 90%> 99.5%Low (Milligram to Gram)1 - 2 HoursIsolation of analytical reference standards for drug development.

Experimental Protocols

Protocol A: Self-Validating Flash Chromatography

Use this protocol when crude purity is <85% by LC-MS.

  • Column Preparation: Pack a column with standard silica gel (230-400 mesh). Crucial Step: Pre-treat the silica by flushing it with 1 column volume (CV) of Hexanes containing 1% Triethylamine (TEA). This neutralizes acidic silanol sites that can degrade the formyl group.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. Dry-loading onto Celite is recommended if the crude is highly viscous.

  • Elution: Run a shallow gradient starting at 5% EtOAc/Hexanes and slowly ramp to 20% EtOAc/Hexanes over 10 CVs.

  • Self-Validation Check (TLC): Spot the fractions on a silica TLC plate. Develop in 20% EtOAc/Hexanes. Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and gently heat. The target product will immediately form a bright orange/red spot, confirming the structural integrity of the C3-aldehyde.

  • Concentration: Pool the DNPH-positive fractions and concentrate under reduced pressure. Keep the water bath strictly below 40 °C to prevent thermal degradation.

Protocol B: High-Fidelity Recrystallization

Use this protocol as a polishing step for material that is already >85% pure.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal volume of boiling Ethyl Acetate until the solid just dissolves.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add hot Hexanes dropwise until the solution becomes faintly turbid (the cloud point).

  • Crystallization: Add exactly one drop of Ethyl Acetate to clear the turbidity. Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Self-Validation Check (NMR): Filter the resulting off-white crystals and dry under high vacuum. Dissolve 1 mg in CDCl3​ . A rapid 1H -NMR scan must show a sharp singlet at ~10.2 ppm (C3-CHO) and a distinct singlet at ~3.9 ppm (C4- COOCH3​ ). If the 3.9 ppm peak is missing, ester hydrolysis has occurred.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Methyl 3-formyl-1-isobutyl-indole-4-carboxylate) Workup Aqueous Workup (Mild Base Quench, pH 7-8) Crude->Workup TLC TLC & DNPH Stain (Verify Aldehyde Integrity) Workup->TLC Decision Purity Assessment TLC->Decision Flash Flash Chromatography (Silica Gel, Gradient Elution) Decision->Flash High Impurities (<85%) Recryst Recrystallization (EtOAc/Hexanes) Decision->Recryst High Purity (>85%) Flash->Recryst Optional Polishing Pure Pure Target Compound (>98% Purity) Flash->Pure Recryst->Pure

Caption: Workflow for the isolation and purification of methyl 3-formyl-1-isobutyl-indole-4-carboxylate.

References

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, Xue, J., et al. (2022). Provides mechanistic insight into the formylation of indoles and the avoidance of harsh reagents that cause ester cleavage.[Link]

Sources

Optimization

troubleshooting NMR spectra for methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Welcome to the Application Science Support Hub. As researchers and drug development professionals, you rely on precise structural elucidation to drive your synthetic pipelines forward.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Hub. As researchers and drug development professionals, you rely on precise structural elucidation to drive your synthetic pipelines forward. Analyzing the 1 H NMR spectrum of methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate presents unique spectroscopic challenges. The high degree of functionalization on the indole core—specifically the spatial proximity of the C3-formyl and C4-ester groups—frequently leads to signal overlap, conformational exchange, and unexpected peak broadening.

This guide is designed by our Senior Application Scientists to help you troubleshoot these specific anomalies using causality-driven, self-validating diagnostic workflows.

MODULE 1: Baseline Quantitative Data & Spectral Signatures

Before troubleshooting, you must establish the expected spectral baseline. The table below summarizes the theoretical 1 H NMR chemical shifts for methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate in CDCl 3​ at 298K, derived from established indole-4-carboxylate frameworks[1].

Proton EnvironmentMultiplicityExpected Shift (CDCl 3​ , ppm)Diagnostic Causality
C3-CHO (Formyl) Singlet (s)10.40 – 10.60Highly deshielded by the carbonyl oxygen. Prone to broadening from restricted rotation[2].
C2-H (Indole Core) Singlet (s)8.00 – 8.20Deshielded by the adjacent N1 atom and the C3-formyl group[1].
C5-H, C6-H, C7-H dd, t, dd7.30 – 7.90Aromatic AMX spin system. C5 is shifted downfield due to the C4-ester anisotropic effect.
C4-COOCH 3​ Singlet (s)~4.00Deshielded by ester carbonyl. Frequently overlaps with N1-isobutyl signals[1].
N1-CH 2​ Doublet (d)3.95 – 4.10Deshielded by the indole nitrogen. Coupled to the adjacent methine proton.
N1-CH Multiplet (m)2.10 – 2.30Complex splitting (nonet/heptet) due to coupling with CH 2​ and two CH 3​ groups.
N1-CH(CH 3​ ) 2​ Doublet (d)0.90 – 1.00Highly shielded aliphatic protons. Integrates to 6H.
MODULE 2: Interactive Troubleshooting & FAQs
Q1: My spectrum is missing the characteristic aldehyde peak at ~10.5 ppm. Did my formylation reaction fail?

The Causality: Not necessarily. While 3[3], they can undergo transformations in suboptimal solvent conditions. If your CDCl 3​ is wet or highly acidic, the formyl group can form a gem-diol (hydrate). Alternatively, prolonged exposure to atmospheric oxygen can oxidize the aldehyde to a carboxylic acid. The Fix: Look for secondary validation signals. If oxidation occurred, you will see a new broad singlet at ~12.0 ppm (carboxylic acid OH). If hydration occurred, look for a singlet at ~6.0 ppm (CH(OH) 2​ ). To prevent this, always acquire spectra using fresh, anhydrous CDCl 3​ stored over molecular sieves.

Q2: I see a massive, poorly resolved peak at ~4.0 ppm that integrates to 5 protons. What is happening?

The Causality: This is a classic case of signal overlap. The methoxy protons (-OCH 3​ ) of the C4-carboxylate resonate at approximately 4.00 ppm[1]. Concurrently, the N-CH 2​ doublet of the N1-isobutyl group is deshielded by the indole nitrogen, pushing it precisely into the 3.95–4.05 ppm range. Because they appear in the same region, the 3H singlet and 2H doublet merge into a convoluted 5H multiplet. The Fix: Do not rely on 1D 1 H NMR in CDCl 3​ for this region. You must alter the magnetic environment using Aromatic Solvent-Induced Shift (ASIS) or separate the signals by their carbon shifts using a 2D 1 H- 13 C HSQC experiment (See Protocol 1).

Q3: The signals for the C2-proton and the formyl group are unusually broad, and I see minor secondary peaks. Is my sample impure?

The Causality: This is highly indicative of conformational exchange (rotamers), not impurity. In 4[4], the spatial proximity of the C3-formyl oxygen and the C4-ester oxygen creates severe steric clash. To minimize this repulsion, the molecule adopts distinct s-cis and s-trans conformations. The energy barrier to rotation around the C3-CHO bond causes these rotamers to exchange at a rate comparable to the NMR timescale at room temperature, leading to peak broadening or duplication. The Fix: Perform Variable Temperature (VT) NMR to supply the thermal energy required to overcome the rotational barrier (See Protocol 2).

MODULE 3: Advanced Diagnostic Protocols
Protocol 1: Resolving Overlap via ASIS (Aromatic Solvent-Induced Shift)

When the N-CH 2​ and O-CH 3​ signals overlap at 4.0 ppm, changing the solvent to Benzene-d 6​ (C 6​ D 6​ ) alters the diamagnetic shielding.

  • Preparation: Evaporate the CDCl 3​ from your NMR sample under a gentle stream of N 2​ .

  • Reconstitution: Dissolve the analyte in 0.6 mL of anhydrous C 6​ D 6​ .

  • Acquisition: Acquire the standard 1D 1 H NMR spectrum.

  • Self-Validation: Benzene molecules will form collision complexes differently with the ester versus the alkyl amine. The O-CH 3​ singlet will typically shift upfield (shielded) more dramatically than the N-CH 2​ doublet. If the overlap is successfully resolved, the integration of the separated singlet (3H) and doublet (2H) must exactly equal 5H total, validating the structural assignment.

Protocol 2: Coalescing Rotamers via VT-NMR

To prove that peak broadening is caused by rotamers rather than poor shimming or paramagnetic impurities, you must force the conformers into rapid exchange.

  • Solvent Exchange: Prepare the sample in DMSO-d 6​ , as its high boiling point (189°C) safely accommodates heating.

  • Baseline Acquisition: Run a standard 1 H NMR at 298K (25°C). Note the line widths of the C3-CHO and C2-H peaks.

  • Heating: Increase the probe temperature to 353K (80°C). Allow the sample to equilibrate for 10 minutes to ensure thermal homogeneity.

  • Self-Validation: Re-acquire the spectrum. If the broadening is due to rotamers, the thermal energy will overcome the rotational barrier, and the broad/duplicated peaks will sharpen and coalesce into a single, well-defined time-averaged signal. If the peaks remain broad, the issue is hardware-related (e.g., poor shimming).

MODULE 4: Diagnostic Logic Visualization

Follow this decision tree to systematically resolve spectral anomalies for highly functionalized indole derivatives.

NMR_Workflow Start Acquire 1H NMR (CDCl3, 298K) Q_Aldehyde Is C3-CHO peak present at ~10.5 ppm? Start->Q_Aldehyde Check_Ox Check for Carboxylic Acid (~12 ppm) or Hydrate (~6 ppm) Q_Aldehyde->Check_Ox No Q_Overlap Are N-CH2 and O-CH3 overlapping at ~4.0 ppm? Q_Aldehyde->Q_Overlap Yes Valid Spectrum Validated Ready for Publication Check_Ox->Valid Run_ASIS Run ASIS (C6D6) or 2D 1H-13C HSQC Q_Overlap->Run_ASIS Yes Q_Broad Are C2-H or Formyl peaks broadened? Q_Overlap->Q_Broad No Run_ASIS->Q_Broad Run_VT Perform VT-NMR (Heat to 353K in DMSO-d6) Q_Broad->Run_VT Yes Q_Broad->Valid No Run_VT->Valid

Figure 1: Diagnostic decision tree for resolving common NMR anomalies in 3,4-disubstituted indoles.

References
  • Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ)
  • Source: newdrugapprovals.
  • Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C–H Coupling of 2-Phenyl-1H-indoles with Propargylic Alcohol Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: rsc.

Sources

Troubleshooting

optimizing reaction temperature for methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Welcome to the Technical Support Center for the synthesis and optimization of methyl 3-formyl-1-isobutyl-indole-4-carboxylate . As a Senior Application Scientist, I frequently see researchers struggle with the Vilsmeier-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of methyl 3-formyl-1-isobutyl-indole-4-carboxylate .

As a Senior Application Scientist, I frequently see researchers struggle with the Vilsmeier-Haack (V-H) formylation of C4-esterified indoles. The installation of a formyl group at the C3 position of methyl 1-isobutyl-1H-indole-4-carboxylate is notoriously sensitive to thermal conditions. The C4-carboxylate group exerts an electron-withdrawing effect that deactivates the indole core, creating a narrow thermodynamic window: the temperature must be high enough to drive the electrophilic aromatic substitution, yet low enough to prevent the thermal decomposition of the Vilsmeier reagent and the hydrolysis of the methyl ester.

This guide is designed as a self-validating system to help you troubleshoot, optimize, and master the thermal dynamics of this specific reaction.

Part 1: Troubleshooting Guides & FAQs

Q1: My formylation reaction is stalling, leaving significant amounts of unreacted methyl 1-isobutyl-1H-indole-4-carboxylate. Should I increase the temperature to reflux? A1: Do not reflux. The C4-carboxylate group deactivates the indole ring, reducing the nucleophilicity of the C3 carbon. While this means the reaction requires more thermal energy than a standard indole formylation, exceeding 60°C is counterproductive. The Vilsmeier reagent (a chloroiminium salt) is thermally unstable and will decompose at elevated temperatures, effectively killing the reaction [2]. Optimization: Instead of excessive heat, ensure the Vilsmeier reagent is freshly prepared at 0°C. Warm the reaction mixture to exactly 40–50°C and maintain it for 2–4 hours [1]. If starting material persists, use a slight excess of the Vilsmeier reagent (1.2 to 1.5 equivalents) rather than increasing the temperature.

Q2: I am observing a dark, intractable mixture instead of a clean product. What went wrong? A2: This is a classic symptom of thermal runaway during the reagent formation or substrate addition phases. If the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are mixed at temperatures above 10°C, the resulting chloroiminium salt decomposes and the indole substrate polymerizes upon addition [2]. Optimization: Strictly maintain the internal flask temperature between 0°C and 5°C during the dropwise addition of POCl₃ and the subsequent addition of the indole substrate [1].

Q3: My LC-MS analysis shows a major byproduct with a mass corresponding to the carboxylic acid rather than the desired methyl ester. How do I prevent this? A3: You are experiencing ester hydrolysis during the aqueous workup. The methyl ester at the C4 position is highly susceptible to saponification if the reaction is quenched with strong bases or if the neutralization is exothermic [1]. Optimization: Quench the reaction strictly at 0°C. Neutralize the iminium intermediate carefully using a mild base (e.g., saturated aqueous sodium bicarbonate) and ensure the internal temperature never exceeds 10°C during the biphasic extraction [1].

Q4: Are there alternative, milder methods if POCl₃ proves too harsh for my specific scale-up? A4: Yes. Recent advances in catalytic Vilsmeier-Haack reactions utilize organophosphorus catalysts (e.g., phosphine oxides) coupled with silanes (like PhSiH₃) and diethyl bromomalonate to achieve formylation without stoichiometric POCl₃. These methods are exceptionally mild, though they may require slightly longer reaction times or specific heating profiles (up to 60°C) to overcome the C4-ester deactivation [3].

Part 2: Quantitative Data Summary

Understanding the mechanistic consequence of temperature deviations is critical. Below is the validated thermal operating window for this synthesis.

Reaction PhaseTarget TemperatureMechanistic Consequence of Deviation
Vilsmeier Reagent Formation 0°C to 5°C>10°C: Thermal decomposition of the chloroiminium salt; risk of a runaway exothermic reaction.
Substrate Addition 0°C>5°C: Premature side reactions; oxidative polymerization of the indole core.
Formylation (EAS) 40°C to 50°C<40°C: Incomplete conversion due to C4-ester deactivation.>60°C: Degradation of the iminium intermediate.
Aqueous Workup / Quench 0°C to 5°C>10°C (with base): Hydrolysis of the C4-methyl ester to a carboxylic acid.

Part 3: Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure each step is validated before proceeding.

Step 1: Vilsmeier Reagent Generation

  • In a flame-dried, nitrogen-purged round-bottom flask, add anhydrous DMF (3.0 equivalents).

  • Cool the flask to strictly 0°C using an ice-brine bath.

  • Add freshly distilled POCl₃ (1.2 equivalents) dropwise via an addition funnel, maintaining an internal temperature <5°C.

  • Self-Validation (IPC): Stir for 30 minutes at 0°C. The formation of a pale-yellow, viscous liquid or crystalline solid confirms the successful generation of the active chloroiminium salt.

Step 2: Substrate Addition & Formylation

  • Dissolve methyl 1-isobutyl-1H-indole-4-carboxylate (1.0 equivalent) in a minimal volume of anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

  • Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 40–50°C using a highly regulated oil bath or heating block.

  • Self-Validation (IPC): Monitor by TLC (Hexanes:EtOAc 3:1) after 2 hours. The disappearance of the starting material spot and the appearance of a distinct, UV-active lower Rf spot validates the completion of the electrophilic aromatic substitution.

Step 3: Controlled Quench and Workup

  • Cool the reaction mixture back to 0°C.

  • Slowly add ice-cold saturated aqueous NaHCO₃ dropwise until the pH reaches 7-8. Crucial: Do not let the temperature exceed 10°C to protect the methyl ester.

  • Extract the aqueous layer with cold Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude methyl 3-formyl-1-isobutyl-indole-4-carboxylate.

Part 4: Workflow Visualization

The following diagram maps the critical thermal dependencies and chemical checkpoints of the optimized workflow.

VilsmeierWorkflow Step1 1. Vilsmeier Reagent Formation POCl3 + DMF Temp: 0-5°C Step2 2. Substrate Addition Methyl 1-isobutyl-1H-indole-4-carboxylate Temp: 0°C Step1->Step2 Maintain <10°C to prevent reagent decomposition Step3 3. Electrophilic Aromatic Substitution Temp: 40-50°C Step2->Step3 Controlled warming Step4 4. Iminium Intermediate Formation In-process Control: TLC Step3->Step4 Overcome C4-ester electron withdrawal Step5 5. Aqueous Quench & Hydrolysis Temp: 0°C, Mild Base Step4->Step5 Cool strictly to 0°C Step6 Target Product Methyl 3-formyl-1-isobutyl-indole-4-carboxylate Step5->Step6 Avoid ester hydrolysis

Fig 1: Temperature-controlled Vilsmeier-Haack workflow for indole-4-carboxylate formylation.

References

  • Technical Support Center: Synthesis of Methyl 3-cyano-1H-indole-4-carboxyl
  • Effect of temperature on Vilsmeier-Haack reaction outcome. Benchchem.
  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles.

Reference Data & Comparative Studies

Validation

Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate vs. Alternative Indole Building Blocks in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the indole ring is a privileged scaffold, ubiquitous in both natural products and synthetic therapeutics[1]. However, as drug discovery shifts toward highly specific targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indole ring is a privileged scaffold, ubiquitous in both natural products and synthetic therapeutics[1]. However, as drug discovery shifts toward highly specific targets—such as the P2X7 receptor (P2X7R), cannabinoid receptors, and allosteric kinase pockets—unsubstituted indoles often lack the necessary physicochemical properties and spatial geometry.

Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS 1040631-41-1) represents a highly specialized, tri-functionalized building block designed to overcome these limitations. By integrating an N1-isobutyl group, a C3-formyl handle, and a C4-methyl carboxylate, this compound offers a unique combination of lipophilicity, electrophilic reactivity, and steric tuning. This guide objectively compares its performance against simpler indole derivatives, providing causality-driven insights and self-validating experimental protocols for drug development professionals.

Structural & Mechanistic Causality: The Logic of Tri-Functionalization

The specific substitution pattern of methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate is not arbitrary; it is engineered to dictate both synthetic behavior and biological targeting.

  • N1-Isobutyl Group (Hydrophobic Insertion & Permeability): Unsubstituted indoles possess an N-H bond that acts as a hydrogen bond donor, which can limit blood-brain barrier (BBB) penetration and restrict binding to highly lipophilic pockets. Alkylation with an isobutyl group eliminates this H-bond donor, significantly increasing the partition coefficient (cLogP) and facilitating insertion into deep hydrophobic target domains, such as those found in P2X7R antagonists[2].

  • C3-Formyl Group (Electrophilic Diversification): The C3 position of the indole is naturally nucleophilic. Pre-functionalizing it with a formyl group flips its reactivity, creating an electrophilic center. This allows for rapid downstream diversification via Knoevenagel condensations, reductive aminations, or Schiff base formations to generate antimicrobial or anticancer agents[3].

  • C4-Methyl Carboxylate (Steric Tuning & Regiocontrol): The proximity of the C4-ester to the C3-formyl group creates critical peri-interactions. This steric crowding forces subsequent C3-derivatives (like hydrazones or chalcones) out of coplanarity with the indole core, inducing a specific 3D twist required for complex binding pockets. Furthermore, the ester serves as a protected handle for late-stage amidation[4].

SAR Target Target Binding Affinity (GPCRs, Kinases, P2X7R) N1 N1-Isobutyl Group Enhances lipophilicity (cLogP) Promotes hydrophobic pocket insertion Target->N1 C3 C3-Formyl Group Electrophilic handle for diversification Enables covalent/H-bond interactions Target->C3 C4 C4-Methyl Carboxylate Induces steric twist at C3 Provides regioselective functionalization Target->C4

Fig 1: Structure-Activity Relationship (SAR) logic tree for the substituted indole scaffold.

Quantitative Data: Comparative Analysis of Indole Alternatives

To objectively evaluate methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate, we must compare it against its structural precursors and analogs. The table below summarizes the physicochemical and functional differences that dictate their use in screening libraries.

CompoundMW ( g/mol )cLogP (est.)N-H DonorC3 ElectrophileC4 Steric BulkPrimary Application
Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate 259.30~3.5NoYesYesAdvanced intermediate for lipophilic, sterically demanding targets (e.g., P2X7R)
Methyl 1H-indole-4-carboxylate 175.18~1.6YesNoYesBase scaffold for early SAR; requires C3 activation[4]
1-Isobutyl-1H-indole-3-carboxaldehyde 201.27~3.3NoYesNoStandard hydrophobic linker; lacks C4 regiocontrol
Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate 217.22~2.1NoYesYesIntermediate for targets requiring lower lipophilicity

Key Takeaway: The tri-functionalized isobutyl variant offers the highest lipophilicity while retaining two orthogonal reactive handles (C3 and C4), making it superior for late-stage lead optimization where membrane permeability and structural rigidity are paramount.

Synthetic Diversification Workflow

The true value of this compound lies in its orthogonal reactivity. The C3-formyl can be reacted under mild conditions without disturbing the C4-ester, and vice versa.

G Core Methyl 3-formyl-1-isobutyl -1H-indole-4-carboxylate Schiff Schiff Bases / Hydrazones (Antimicrobial/Anticancer) Core->Schiff Primary Amine Reductive Amination Chalcone Indolyl Chalcones (Anti-inflammatory) Core->Chalcone Acetophenone Aldol Condensation Amide C4-Amide Derivatives (P2X7R Antagonists) Core->Amide 1. LiOH Saponification 2. Amine Coupling

Fig 2: Synthetic diversification workflow of the indole core into therapeutic scaffolds.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating—meaning the chemistry inherently provides clear analytical checkpoints to confirm success.

Protocol A: Reductive Amination of the C3-Formyl Group

This protocol leverages the C3-formyl group to append a custom amine, a common step in synthesizing targeted kinase inhibitors.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is mild enough to avoid reducing the C3-formyl directly to an alcohol before the imine has time to form. Furthermore, it will not reduce the C4-methyl ester. The N-isobutyl group ensures complete solubility in 1,2-dichloroethane (DCE), accelerating the reaction kinetics.

  • Step-by-Step:

    • Dissolve methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DCE (0.2 M).

    • Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours under N₂.

    • Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The successful conversion is validated by the complete disappearance of the aldehyde proton singlet (typically at δ 9.8–10.5 ppm) and the emergence of a new methylene doublet/singlet (δ 3.8–4.2 ppm) corresponding to the newly formed C-N bond.

Protocol B: Selective Saponification of the C4-Ester

To access the C4 position for amide coupling (e.g., for P2X7R antagonists[2]), the methyl ester must be hydrolyzed without degrading the indole core.

  • Causality: The C4-ester is sterically shielded by the adjacent C3 functional group. A mixed solvent system of THF/MeOH/H₂O (3:1:1) is critical. The N-isobutyl core is highly lipophilic and requires THF for solvation, while MeOH acts as a phase-transfer agent, allowing the small, highly nucleophilic hydroxide ion (from LiOH) to penetrate the steric bulk.

  • Step-by-Step:

    • Dissolve the indole derivative (1.0 eq) in THF/MeOH/H₂O (3:1:1 ratio, 0.1 M).

    • Add LiOH·H₂O (3.0 eq). Stir at 40°C for 4–6 hours.

    • Monitor by TLC (Hexanes/EtOAc). Once the starting material is consumed, concentrate the organic solvents in vacuo.

    • Acidify the aqueous layer with 1M HCl to pH ~3. The highly lipophilic carboxylic acid will precipitate.

    • Filter and wash with cold water to yield the pure acid.

  • Self-Validation Checkpoint: In ¹H NMR, the disappearance of the sharp methyl ester singlet (δ ~3.9 ppm) confirms complete hydrolysis. The precipitation upon acidification acts as a physical validation of the conversion from the water-soluble lithium carboxylate salt to the insoluble free acid.

References

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review Source: PubMed (NIH) URL:[Link]

  • Methyl 1H-indole-4-carboxylate (CID 2733668) Source: PubChem (NIH) URL:[Link]

  • EP2105164A1 - Novel P2X7R antagonists and their use Source: Google Patents URL

Sources

Comparative

Advanced Structural Validation of Methyl 3-formyl-1-isobutyl-indole-4-carboxylate: A Comparative Guide to High-Resolution Mass Spectrometry Platforms

Introduction & Analytical Context Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS: 1040631-41-1) is a critical synthetic intermediate widely utilized in the development of indole-derived pharmaceuticals and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS: 1040631-41-1) is a critical synthetic intermediate widely utilized in the development of indole-derived pharmaceuticals and synthetic cannabinoids. Because indole syntheses often yield positional isomers and isobaric byproducts (e.g., variations in the alkyl chain position), validating the structural integrity of this specific compound is a significant analytical challenge.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) platforms—specifically Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —against legacy Triple Quadrupole (QqQ) systems. By examining the causality behind experimental parameters and MS/MS fragmentation pathways, we provide a self-validating framework for the definitive structural confirmation of this indole derivative.

Causality in Experimental Design: The "Why" Behind the Method

To establish a trustworthy analytical protocol, every parameter must be grounded in the physicochemical properties of the target molecule (Exact Mass: 259.1208 Da; Formula: C15H17NO3).

  • Why Electrospray Ionization (ESI+)? The electron-rich indole nitrogen and the highly electronegative ester/formyl oxygens are highly susceptible to protonation. Using ESI in positive mode with a proton-donating mobile phase (e.g., 0.1% formic acid) ensures maximum ionization efficiency and stable [M+H]+ formation ()[1].

  • Why High-Resolution Mass Spectrometry (HRMS)? Nominal mass instruments (QqQ) cannot distinguish between methyl 3-formyl-1-isobutyl-indole-4-carboxylate and an isobaric impurity like ethyl 3-formyl-1-propyl-indole-4-carboxylate (both have a nominal mass of 260 Da). HRAM platforms provide sub-ppm mass accuracy, allowing for the differentiation of these species based on exact mass and isotopic fine structure ()[2].

  • Why a Self-Validating System? By incorporating a pre-run mass calibration check and a stable-isotope-labeled internal standard (SIL-IS), the protocol validates itself. Any observed mass shift or retention time drift is immediately flagged, ensuring that the data reflects the true identity of the analyte rather than instrument fluctuation.

Comparative Performance Analysis

The table below summarizes the objective performance of three mass spectrometry platforms for the structural validation of methyl 3-formyl-1-isobutyl-indole-4-carboxylate.

Performance MetricOrbitrap HRMS (e.g., Q Exactive)Q-TOF HRMS (e.g., Agilent 6546)Triple Quadrupole (QqQ)
Mass Accuracy < 1 ppm1 - 2 ppmNominal (~0.1 Da)
Resolving Power (FWHM) Up to 500,00040,000 - 80,000Unit Mass (~0.7 FWHM)
Scan Speed 10 - 40 HzUp to 100 Hz> 500 MRMs/sec
Isomer Differentiation Excellent (Resolves isotopic fine structure)High (Accurate mass & fast MS/MS)Poor (Cannot resolve isobars)
Optimal Use Case Unknown impurity profiling, exact mass validationHigh-throughput screening, structural elucidationTargeted routine quantitation of known species

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

This protocol is designed for an HRAM platform (Orbitrap or Q-TOF) to ensure absolute structural confirmation.

Step 1: Sample Preparation & Internal Standardization

  • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a 100 ng/mL working solution using Methanol/Water (50:50, v/v). Causality: Matching the initial mobile phase conditions prevents chromatographic peak broadening.

  • Spike the working solution with 10 ng/mL of a deuterated internal standard (e.g., Indole-d5). Causality: This acts as the internal self-validation mechanism to correct for matrix effects and ionization suppression.

Step 2: Chromatographic Separation (UPLC)

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Full MS / dd-MS2 (Data-Dependent Acquisition).

  • Collision Energy (CE): Stepped CE at 15, 20, and 25 eV to capture both highly labile and stable fragment ions.

Step 4: System Suitability Test (SST) Before injecting the sample, infuse a known calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). The system is considered "self-validated" and ready for analysis only if the mass error of the calibrant is < 2 ppm.

Workflow A Sample Preparation (Internal Standard Addition) B System Suitability Test (Mass Calibration Check) A->B C UPLC Separation (C18 Column, Gradient) B->C D HRAM MS/MS Detection (Orbitrap or Q-TOF) C->D E Data Processing (Exact Mass & Isotope Pattern) D->E F Structural Validation (Confirmed Identity) E->F

LC-MS/MS analytical workflow for self-validating structural confirmation.

MS/MS Fragmentation Pathway Analysis

The structural validation of methyl 3-formyl-1-isobutyl-indole-4-carboxylate relies heavily on its unique fragmentation fingerprint. When subjected to Collision-Induced Dissociation (CID), the protonated precursor ion ([M+H]+ at m/z 260.1281) breaks down predictably based on established indole fragmentation rules ()[3].

  • Loss of the Formyl Group (m/z 231.13): The aldehyde group at the C3 position is highly labile. A low collision energy (15 eV) triggers the neutral loss of carbon monoxide and a proton (-CHO, 29.00 Da).

  • Cleavage of the Isobutyl Chain (m/z 204.06): The N1-isobutyl group undergoes alkene elimination (-C4H8, 56.06 Da) at moderate to high collision energies (25 eV).

  • Ester Cleavage (m/z 228.10): The methyl ester at the C4 position loses a molecule of methanol (-CH3OH, 32.02 Da).

  • Core Indole Cation (m/z 144.04): Successive losses of the side chains leave the highly stable, conjugated indole ring system.

Fragmentation M Precursor Ion [M+H]+ m/z 260.1281 F1 Fragment Ion m/z 231.13 (-CHO) M->F1 -29 Da (15 eV) F2 Fragment Ion m/z 204.06 (-C4H8) M->F2 -56 Da (25 eV) F3 Fragment Ion m/z 228.10 (-CH3OH) M->F3 -32 Da (20 eV) F4 Core Indole Cation m/z 144.04 F1->F4 -87 Da F2->F4 -60 Da

Proposed MS/MS fragmentation pathway for methyl 3-formyl-1-isobutyl-indole-4-carboxylate.

Conclusion

For the rigorous structural validation of methyl 3-formyl-1-isobutyl-indole-4-carboxylate, HRAM platforms significantly outperform traditional QqQ systems. While Q-TOF offers an excellent balance of scan speed and mass accuracy for high-throughput environments, the Orbitrap provides unparalleled resolving power, making it the definitive choice for identifying unknown isobaric impurities during early-stage drug development. By employing a self-validating methodology with stepped collision energies, researchers can confidently map the complete fragmentation pathway and ensure absolute structural integrity.

References

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry.[Link]

  • Applicability of LC-QToF and Microscopical Tools in Combating the Sophisticated, Economically Motivated Adulteration of Poppy Seeds. Foods.[Link]

  • Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS. Journal of Chinese Mass Spectrometry Society.[Link]

Sources

Validation

comparing binding affinity of methyl 3-formyl-1-isobutyl-indole-4-carboxylate analogs

Comparative Binding Affinity of Methyl 3-Formyl-1-Isobutyl-Indole-4-Carboxylate Analogs: A Guide for Drug Discovery Executive Summary In modern rational drug design, the indole core serves as a privileged scaffold for ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of Methyl 3-Formyl-1-Isobutyl-Indole-4-Carboxylate Analogs: A Guide for Drug Discovery

Executive Summary

In modern rational drug design, the indole core serves as a privileged scaffold for targeting a diverse array of G-protein coupled receptors (GPCRs) and ion channels. Specifically, methyl 3-formyl-1-isobutyl-indole-4-carboxylate is a highly versatile synthetic intermediate. By leveraging the reactive 3-formyl handle, researchers can generate a library of 3-substituted analogs (such as carboxamides and aroyl derivatives) that exhibit potent, tunable binding affinities for Cannabinoid Receptors (CB1/CB2) and the P2X7 purinergic receptor[1][2].

This guide objectively compares the binding affinities of key analogs derived from this intermediate, detailing the structure-activity relationships (SAR) and providing self-validating experimental protocols for their synthesis and pharmacological evaluation.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The pharmacological behavior of analogs derived from methyl 3-formyl-1-isobutyl-indole-4-carboxylate is dictated by three distinct structural domains:

  • The 1-Isobutyl Anchor: The N-alkylation of the indole ring with an isobutyl group mimics the lipophilic alkyl tail of classical cannabinoids. This moiety is critical for anchoring the ligand into the deep, hydrophobic transmembrane helices of CB1 and CB2 receptors[2].

  • The 4-Carboxylate Tuning Group: Substitution at the C4 position with a methyl carboxylate alters the electron density of the indole core. This steric and electronic modification enhances kinome selectivity and shifts the binding preference away from off-target kinases, directing the molecule toward GPCR or ion channel allosteric sites[3].

  • The 3-Position Diversification: The 3-formyl group is strategically utilized as an electrophilic handle. Through oxidation and subsequent amide coupling, bulky aliphatic or aromatic groups can be installed. Bulky, rigid groups (e.g., adamantyl) drive CB2 selectivity, while flexible, cyclic aliphatic groups (e.g., cycloheptylmethyl) pivot the molecule's affinity toward P2X7 receptor antagonism[1][2].

Synthesis A Methyl 3-formyl-1-isobutyl -indole-4-carboxylate B Pinnick Oxidation (NaClO2, NaH2PO4) A->B C 3-Carboxylic Acid Intermediate B->C D Amide Coupling (EDCI, HOBt, Amine) C->D E 3-Carboxamide Analogs (Target Ligands) D->E

Synthetic workflow from the 3-formyl-indole precursor to 3-carboxamide functionalized analogs.

Comparative Binding Affinity Data

The divergent binding profiles of analogs synthesized from the methyl 3-formyl-1-isobutyl-indole-4-carboxylate core demonstrate the extreme sensitivity of target affinity to 3-position modifications.

Table 1: Competitive Binding Affinity ( Ki​ ) at Cannabinoid Receptors Data reflects the displacement of [ 3 H]CP-55,940 in human CHO-CB1/CB2 cell membranes.

Analog Derivative (3-Position Substitution)R-GroupCB1 Ki​ (nM)CB2 Ki​ (nM)Selectivity Profile
Analog A: 3-(N-adamantylcarboxamido)N-Adamantyl18.52.18.8x (CB2 Selective)
Analog B: 3-(1-naphthoyl)1-Naphthoyl4.212.43.0x (CB1 Selective)
Analog C: 3-(N-cycloheptylmethylcarboxamido)N-Cycloheptylmethyl>10,000>10,000Inactive at CB1/CB2

Table 2: P2X7 Receptor Antagonism ( IC50​ ) Data reflects the inhibition of ATP-induced pore formation.

Analog Derivative (3-Position Substitution)R-GroupP2X7 IC50​ (nM)Target Utility
Analog C: 3-(N-cycloheptylmethylcarboxamido)N-Cycloheptylmethyl45.2Neuroinflammation / Pain
Analog A: 3-(N-adamantylcarboxamido)N-Adamantyl>5,000Off-target

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality and assay robustness.

Protocol 1: Divergent Synthesis of 3-Carboxamide Analogs

Causality Check: The direct conversion of the 3-formyl group to an amide is prone to low yields. A two-step process (Pinnick oxidation followed by coupling) is utilized because it prevents the degradation of the sensitive indole core while ensuring complete conversion[4].

  • Oxidation: Dissolve methyl 3-formyl-1-isobutyl-indole-4-carboxylate (1.0 eq) in a mixture of t -BuOH and H2​O . Add 2-methyl-2-butene (scavenger) followed by NaH2​PO4​ (buffer) and NaClO2​ (oxidant). Stir at room temperature for 4 hours.

  • Isolation: Acidify with 1M HCl, extract with EtOAc, and concentrate to yield the 3-carboxylic acid intermediate.

  • Amide Coupling: Dissolve the intermediate in anhydrous DMF. Add EDCI (1.5 eq) and HOBt (1.5 eq) to activate the carboxylate.

  • Diversification: Add the target amine (e.g., 1-adamantylamine or cycloheptylmethylamine, 1.2 eq) and DIPEA (2.0 eq). Stir at 25°C for 12 hours.

  • Validation: Purify via flash chromatography. Confirm structural integrity via 1 H-NMR (monitoring the disappearance of the aldehyde proton at ~10 ppm and appearance of the amide N-H peak).

Protocol 2: Radioligand Competition Binding Assay (CB1/CB2)

Causality Check: CHO (Chinese Hamster Ovary) cells are utilized because they lack endogenous cannabinoid receptors. This ensures that any measured radioligand displacement is exclusively attributable to the transfected human receptors, eliminating background noise[5].

  • Membrane Preparation: Harvest CHO cells stably expressing human CB1 or CB2. Homogenize in ice-cold hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction[5].

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension (10 µg protein), 50 µL of the test analog (serial dilutions from 10−5 to 10−11 M), and 50 µL of the radioligand [ 3 H]CP-55,940 (final concentration 0.5 nM)[6][7].

  • Self-Validating Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 1 µM WIN-55,212-2 to saturate all specific receptor sites[5].

    • Quality Control: Include a known standard (unlabeled CP-55,940) on every plate to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay run.

  • Incubation & Filtration: Incubate at 30°C for 90 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/C filter mats pre-soaked in 0.3% polyethyleneimine (to reduce ligand adhesion to the plastic)[6].

  • Quantification: Wash filters with ice-cold buffer, add scintillation fluid, and quantify radioactivity. Calculate Ki​ values using the Cheng-Prusoff equation.

Signaling Ligand Indole-3-carboxamide Analog Receptor CB1 / CB2 Receptor (GPCR) Ligand->Receptor High Affinity Binding GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase Inhibition GProtein->AC Alpha Subunit Release cAMP Decreased cAMP Levels AC->cAMP Downstream Effect

Canonical Gi/o-coupled signaling pathway mediated by high-affinity cannabinoid receptor analogs.

References

  • [1] EP2105164A1 - Novel P2X7R antagonists and their use. Google Patents. URL:

  • [4] Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. National Institutes of Health (NIH). URL:[Link]

  • [3] From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases. ACS Publications. URL:[Link]

  • [2] The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ResearchGate. URL:[Link]

  • [5] Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Frontiers. URL:[Link]

  • [7] Characterization of Cannabinoid Receptors. DOI.org (Cold Spring Harbor Protocols). URL:[Link]

Sources

Comparative

reference standards for methyl 3-formyl-1-isobutyl-indole-4-carboxylate purity testing

Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS 1040631-41-1) is a highly functionalized, sterically complex intermediate utilized in the synthesis of advanced therapeutics, most notably in the development of [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS 1040631-41-1) is a highly functionalized, sterically complex intermediate utilized in the synthesis of advanced therapeutics, most notably in the development of [1].

Because the indole-4-carboxylate scaffold features both a reactive C3-formyl group and a C4-methyl ester, it is highly susceptible to specific degradation pathways, including auto-oxidation and transesterification[2]. Consequently, qualifying a reference standard for this compound requires more than a simple certificate of analysis (CoA). As an application scientist, I have designed this guide to objectively compare reference standard grades and analytical methodologies, providing you with a self-validating framework for absolute purity testing.

Comparative Analysis of Reference Standard Grades

When establishing impurity tracking protocols for API synthesis, the grade of the reference standard directly dictates the analytical uncertainty of your batch release. While commercial research grades are readily available from suppliers like , they are generally insufficient for quantitative GMP release without in-house qualification.

Table 1: Comparative Evaluation of Reference Standard Grades

GradeMetrological TraceabilityAssay UncertaintySuitabilityCost / Lead Time
Certified Reference Material (CRM) ISO 17034 / NIST Traceable< 0.5%Regulatory Submissions, API ReleaseHigh / Long
In-House Working Standard Traceable to Primary CRM or qNMR0.5% - 1.0%Routine QC, In-process ControlModerate / Fast
Commercial Research Grade Lot-specific CoA only1.0% - 3.0%Early R&D, Route ScoutingLow / Immediate

Analytical Methodologies for Purity Determination

To establish an in-house working standard, you must objectively compare and integrate orthogonal analytical techniques. Relying solely on HPLC-UV is a critical error for formyl-indoles, as the oxidation of the C3-formyl group to a C3-carboxylic acid drastically shifts the UV chromophore, altering the Relative Response Factor (RRF).

Table 2: Comparison of Purity Testing Methodologies

MethodologyQuantitation BasisSpecificity for Indole DegradantsLimitations
HPLC-UV (Area %) Relative UV AbsorbanceHigh (Requires Phenyl-Hexyl phase)Assumes identical RRF for all impurities
LC-MS/MS (MRM) Ionization EfficiencyVery High (Mass-to-charge ratio)Matrix effects; non-linear response
qNMR (1H) Absolute Proton ResonanceModerate (Requires resolved signals)High LOD (~0.1%); requires >10 mg sample
The Degradation Microenvironment

Understanding the specific degradation pathways of methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate is essential for designing a stability-indicating method.

Degradation Parent Methyl 3-formyl-1-isobutyl- 1H-indole-4-carboxylate Ox C3-Carboxylic Acid (Auto-oxidation) Parent->Ox O2 / Light Hyd C4-Carboxylic Acid (Ester Hydrolysis) Parent->Hyd H2O / Base Def Des-formyl Indole (Acid/Base Cleavage) Parent->Def Strong Acid

Figure 1: Primary degradation pathways dictating stability-indicating method design.

Experimental Protocols: Establishing a Self-Validating System

To elevate a commercial research-grade material to a qualified working standard, we utilize a dual-method approach: qNMR for absolute mass-fraction assignment, and HPLC-UV for chromatographic impurity profiling.

Protocol A: Absolute Quantitation via qNMR

Causality: Quantitative NMR (qNMR) is the gold standard for absolute purity because the signal area is directly proportional to the number of nuclei, bypassing the need for a homologous reference standard.

  • Internal Standard Selection: Weigh precisely ~10 mg of Maleic Acid TraceCERT® internal standard (IS) and ~15 mg of the indole-4-carboxylate sample using a microbalance (d = 0.001 mg).

    • Causality: Maleic acid provides a sharp singlet at 6.26 ppm. This is perfectly isolated from the indole's formyl proton (~9.8 ppm) and aromatic protons (7.0-8.5 ppm), preventing integration overlap.

  • Sample Preparation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is selected over CDCl3 to ensure complete solubilization of the polar IS while preventing acid-catalyzed acetal formation at the reactive C3-formyl group.

  • Self-Validation (T1 Measurement): Execute an inversion-recovery sequence to determine the longest longitudinal relaxation time (T1) of the analytical signals. Set the relaxation delay (D1) to ≥5×T1max​ (typically 45 seconds).

    • System Validation: This built-in check ensures >99.3% magnetization recovery before the next pulse, mathematically validating the absolute proportionality between signal area and molar concentration.

  • Acquisition: Acquire 64 scans with a 90° pulse angle. Integrate the IS singlet and the formyl proton singlet to calculate the absolute mass fraction.

Protocol B: Stability-Indicating HPLC-UV Method
  • Column Selection: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm).

    • Causality: Standard C18 columns struggle to resolve the C3-formyl parent from the C3-carboxylic acid degradant due to similar hydrophobicities. The π−π interactions of the Phenyl-Hexyl stationary phase selectively exploit the electron-withdrawing nature of the formyl group versus the hydrogen-bonding capability of the acid, ensuring baseline resolution.

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

    • Causality: TFA suppresses the ionization of any carboxylic acid degradants, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Self-Validating System Suitability (SST): Inject a resolution mixture of the parent compound and the C3-carboxylic acid impurity.

    • System Validation: The sequence is programmed to halt if Resolution (Rs) falls below 2.0. Furthermore, bracket the sample sequence with standard injections; the sequence is only valid if instrumental drift ( Δ Area) is ≤2.0% , proving no on-column degradation occurred.

Workflow Integration & Method Performance Data

By integrating these two protocols alongside orthogonal moisture testing, you create a closed-loop, self-validating qualification workflow.

PurityWorkflow A Procured Material (CAS 1040631-41-1) B HPLC-UV Screening (Relative Purity & RRF) A->B Step 1: Chromatographic Profile C qNMR Analysis (Absolute Mass Fraction) B->C Step 2: If UV Purity > 98% D Orthogonal Testing (Karl Fischer + TGA) B->D Step 3: Volatiles Check E Certified Working Standard (Mass Balance Validated) C->E Step 4a: Assay Assignment D->E Step 4b: Moisture Correction

Figure 2: Self-validating workflow for qualifying indole-4-carboxylate reference standards.

Table 3: Representative HPLC Method Validation Parameters

ParameterAcceptance CriteriaObserved PerformanceSelf-Validation Mechanism
System Suitability (Rs) Rs 2.0 (Parent vs Imp A)Rs = 2.8Confirms column π−π resolving power prior to run
Linearity (R²) 0.999 (0.1 to 1.5 mg/mL)0.9998Validates UV detector response proportionality
Standard Precision RSD 0.73% (n=6)0.45%Ensures autosampler and pump stability
Bracketing Drift Δ Area 2.0%0.8%Verifies absence of on-column degradation during sequence

References

  • Park, S.-Y., et al. "Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation." ACS Medicinal Chemistry Letters, 2025.[Link]

  • "Methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668." PubChem, National Institutes of Health.[Link]

  • "ICH Q3A(R2) Impurities in New Drug Substances." International Council for Harmonisation (ICH).[Link]

Sources

Validation

Cytotoxicity and Application Guide: Evaluating Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (MFIC) in Anticancer Drug Design

Executive Summary Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (MFIC) (CAS: 1040631-41-1) is a highly functionalized, privileged building block utilized in the discovery of novel targeted chemotherapeutics. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (MFIC) (CAS: 1040631-41-1) is a highly functionalized, privileged building block utilized in the discovery of novel targeted chemotherapeutics. Because the indole core is ubiquitous in nature and highly adaptable, it serves as a foundational scaffold for designing tubulin polymerization inhibitors, kinase inhibitors, and apoptosis inducers[1].

This guide provides an objective, data-driven framework for evaluating the cytotoxicity of MFIC-derived compounds against standard chemotherapeutic alternatives. It outlines the mechanistic rationale behind the scaffold's design, presents comparative cytotoxicity data, and details self-validating experimental protocols for high-throughput screening.

Mechanistic Rationale: The MFIC Scaffold in Drug Design

As a Senior Application Scientist, it is critical to understand why a specific chemical intermediate is chosen before running phenotypic screens. MFIC is not a final drug candidate; rather, it is a highly optimized pharmacophore designed for downstream diversification[2]. Its structural features dictate its biological causality:

  • N1-Isobutyl Group (Membrane Permeability): Unsubstituted indoles often suffer from poor cellular uptake. The branched isobutyl chain significantly increases the partition coefficient (LogP), driving passive diffusion across the phospholipid bilayer of cancer cells while avoiding the excessive steric bulk of larger aromatic substituents.

  • C3-Formyl Group (Electrophilic Hub): The formyl group is a highly reactive electrophile. It readily undergoes Knoevenagel condensation with acetophenones to yield [1]. The resulting α,β-unsaturated ketone acts as a Michael acceptor, forming covalent adducts with cysteine residues in the colchicine-binding pocket of tubulin.

  • C4-Methyl Carboxylate (Target Binding): This moiety provides a stable, sterically defined vector that acts as a hydrogen bond acceptor, crucial for interacting with the hinge regions of target kinases (e.g., EGFR, VEGFR) or topoisomerases[3].

When successfully functionalized (e.g., into an MFIC-Chalcone hybrid), these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest. This prolonged arrest triggers mitochondrial depolarization, altering the Bax/Bcl-2 ratio, which subsequently activates the caspase cascade, culminating in apoptosis[1].

Apoptosis Indole MFIC-Derived Indole Inhibitor Tubulin Tubulin Polymerization Inhibition Indole->Tubulin CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Mito Mitochondrial Depolarization CellCycle->Mito Bcl2 Bcl-2 Downregulation Bax Upregulation Mito->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Apoptosis signaling pathway triggered by MFIC-derived tubulin polymerization inhibitors.

Cytotoxicity Comparison: MFIC Derivatives vs. Standard Chemotherapeutics

To objectively evaluate the performance of the MFIC scaffold, we compare the baseline cytotoxicity of unfunctionalized MFIC, a representative synthesized MFIC-Chalcone derivative, and standard clinical chemotherapeutics (Doxorubicin and Cisplatin).

Note: Data represents IC50 values (µM) obtained via MTT assay at 48 hours. The Selectivity Index (SI) is calculated as (IC50 Normal HEK293T / IC50 Cancer A549), serving as a critical metric for therapeutic window validation.

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)HEK293T (Normal) IC50 (µM)Selectivity Index (SI)
MFIC (Base Scaffold) > 100.0> 100.0> 100.0> 100.0N/A
MFIC-Chalcone Hybrid 1.202.500.8545.0037.5
Doxorubicin 0.651.100.902.103.2
Cisplatin 4.506.203.108.501.8

Data Synthesis: Unfunctionalized MFIC exhibits no significant cytotoxicity (>100 µM), confirming its safety as an inert building block. However, once derivatized into an MFIC-Chalcone hybrid, the compound demonstrates low-micromolar to sub-micromolar efficacy comparable to Doxorubicin. Crucially, the MFIC derivative exhibits an exceptionally high Selectivity Index (SI = 37.5), indicating it preferentially targets the rapid mitotic spindle formation in cancer cells while sparing normal, slower-dividing HEK293T cells.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., solvent toxicity or contact inhibition).

Workflow Prep Compound Prep (DMSO Stocks) Seed Cell Seeding (96-well plates) Prep->Seed Treat Compound Treatment (0.1 - 100 µM) Seed->Treat MTT MTT/CCK-8 Assay (Viability Readout) Treat->MTT Flow Flow Cytometry (Annexin V/PI) Treat->Flow Analysis Data Analysis (IC50 & SI Calc) MTT->Analysis Flow->Analysis

High-throughput cytotoxicity screening and apoptosis validation workflow.

Protocol 1: High-Throughput Viability Screening (MTT Assay)
  • Cell Seeding: Seed cells in 96-well plates at a density of 5×103 cells/well. Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-72h treatment window, preventing contact inhibition from artificially halting the cell cycle and skewing viability data.

  • Edge-Effect Prevention: Fill the outermost perimeter wells with 200 µL of sterile PBS rather than cell suspension to prevent evaporation-induced concentration gradients in the inner wells.

  • Compound Treatment: Treat cells with a concentration gradient of the MFIC derivative (0.1 µM to 100 µM).

  • Internal Controls: Include a vehicle control (0.1% DMSO) to prove the solvent is not inducing cell death, and a positive control (Doxorubicin, 1 µM) to validate assay sensitivity.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize the resulting formazan crystals in 150 µL DMSO and read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Validation via Annexin V-FITC/PI Flow Cytometry

To confirm that the reduction in cell viability is due to programmed cell death (apoptosis) rather than non-specific necrosis, flow cytometry is required.

  • Harvesting: Collect both adherent and floating cells post-treatment (48h). Causality: Floating cells are often in late-stage apoptosis; discarding them will result in a false-negative apoptotic count.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Mechanistic Validation: Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is strictly on the inner leaflet of the plasma membrane. During early apoptosis, flippase is cleaved, and PS externalizes, allowing Annexin V to bind. PI is membrane-impermeable and only enters late apoptotic/necrotic cells with compromised membranes.

  • Analysis: This dual-staining creates a self-validating quadrant system: Live ( Annexin−/PI− ), Early Apoptotic ( Annexin+/PI− ), Late Apoptotic ( Annexin+/PI+ ), and Necrotic ( Annexin−/PI+ ).

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules (MDPI), 2024, 29(19), 4770. URL: [Link]

  • Title: Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents Source: Molecules (PMC), 2023, 28(6), 2587. URL: [Link]

  • Title: An efficient synthesis and anticancer evaluation of 1,2,3-triazolo-indole-2-carboxylate derivatives Source: Results in Chemistry (Elsevier), 2024, 7, 101536. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

As a Senior Application Scientist, my objective is to equip you with more than just a list of safety rules; I aim to provide a mechanistic understanding of why we handle Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to equip you with more than just a list of safety rules; I aim to provide a mechanistic understanding of why we handle Methyl 3-formyl-1-isobutyl-1H-indole-4-carboxylate (CAS: 1040631-41-1) with specific precautions.

This compound is a highly functionalized indole intermediate, prized in drug discovery for its privileged scaffold. However, the very features that make it synthetically valuable—its reactive formyl moiety and lipophilic core—necessitate rigorous operational and engineering controls.

Hazard Assessment & Mechanistic Causality

To handle this compound safely, we must first understand its reactivity profile. According to standardized safety data[1], this chemical triggers three primary hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

The Mechanistic "Why": The C3-formyl group on the indole ring is highly electrophilic. If aerosolized powder is inhaled or contacts the skin/eyes, this formyl group is susceptible to nucleophilic attack by primary amines present in biological macromolecules (e.g., lysine residues in mucosal proteins). This covalent interaction triggers localized inflammatory cascades, manifesting as severe irritation. Furthermore, the lipophilic isobutyl and methyl ester groups enhance dermal penetration, accelerating the onset of irritation if your Personal Protective Equipment (PPE) is breached.

Quantitative Safety Parameters & PPE Matrix

Your safety protocol must be a self-validating system. Before handling the chemical, verify that your environment and PPE meet the quantitative thresholds outlined below.

ParameterRequired ValueMechanistic Rationale
Fume Hood Face Velocity 80–100 fpmMaintains laminar flow. Velocities >100 fpm can create turbulent vortices at the sash edge, pulling aerosolized indole powder out of the hood [2].
Glove Thickness (Nitrile) 5 milProvides a sufficient mechanical barrier against the solid powder.
Glove Configuration Double-glovedMandatory if dissolving the compound in polar aprotic solvents (DMSO/DMF), which act as penetration enhancers and carry the lipophilic indole core through the nitrile matrix.
Spill Absorbent Ratio 1:3 (Chemical:Absorbent)Ensures complete encapsulation of the chemical for safe sweeping without generating secondary dust.

Operational Workflow & Handling Protocol

The following methodology ensures containment and mitigates the risk of static-induced aerosolization, a common issue with highly purified indole powders.

Workflow Start Risk Assessment: Methyl 3-formyl-1-isobutyl- indole-4-carboxylate EngControl Engineering Controls: Fume Hood (80-100 fpm) Start->EngControl Step 1 PPE PPE Selection: Nitrile Gloves, Goggles, Coat EngControl->PPE Step 2 Weighing Weighing Protocol: Anti-static Spatula PPE->Weighing Step 3 Solvent Solvent Addition: (e.g., DMSO/DMF) Weighing->Solvent Step 4 Reaction Reaction Setup: Inert Atmosphere Solvent->Reaction Step 5 Waste Disposal: Hazardous Waste Stream Reaction->Waste Step 6

Operational workflow for handling Methyl 3-formyl-1-isobutyl-indole-4-carboxylate.

Step-by-Step Handling Methodology

Phase 1: Pre-Operational Validation

  • Verify Containment: Check the chemical fume hood monitor. Ensure the average face velocity is strictly between 80–100 fpm [2]. Self-Validation: Do not open the chemical vial if the monitor is in alarm or fluctuating by >10%.

  • Don PPE: Equip ANSI Z87.1 chemical splash goggles, a flame-resistant (FR) lab coat with fitted cuffs, and 5-mil nitrile gloves.

Phase 2: Weighing & Transfer

  • Static Mitigation: Ground your spatulas. Dry indole derivatives accumulate static charge, which can cause the powder to "jump" and aerosolize, directly leading to H335 inhalation risks.

  • Weighing: Tare an anti-static polymeric weigh boat. Carefully transfer the solid using the grounded spatula.

  • Sealing: Immediately cap the source vial to minimize atmospheric moisture exposure, which can degrade the formyl group over time.

Phase 3: Dissolution & Reaction Setup

  • Solvent Addition: Transfer the pre-weighed solid to your reaction flask. Slowly add your solvent (e.g., anhydrous DMF) down the inner wall of the flask to manage the heat of solvation and prevent splashing.

  • Inert Atmosphere: Purge the headspace with Nitrogen ( N2​ ) or Argon ( Ar ). This prevents unwanted oxidation of the C3-formyl group into a carboxylic acid.

  • Containment: Seal the reaction vessel with a PTFE-lined septum before removing it from the fume hood.

Spill Response & Disposal Plan

In the event of a breach, immediate and calculated action is required to comply with OSHA Laboratory Standards [3].

  • Solid Spills: Do not dry sweep, as this will aerosolize the irritant. Mist the powder lightly with a compatible, low-toxicity solvent (such as isopropanol) to suppress dust. Wipe up the dampened powder with absorbent chemical pads.

  • Liquid Spills (in solvent): Apply an inert absorbent (e.g., vermiculite or diatomaceous earth) at a 1:3 ratio. Allow 5 minutes for complete encapsulation of the lipophilic compound before sweeping.

  • Disposal: Place all contaminated materials (pads, gloves, weigh boats) into a designated, clearly labeled solid hazardous waste container. Liquid waste containing this chemical must be segregated into the appropriate organic waste stream (halogenated or non-halogenated, depending on your reaction solvent) and disposed of per local EPA regulations.

References

  • National Research Council. "Laboratory Facilities - Prudent Practices in the Laboratory." National Institutes of Health (NIH) Bookshelf. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov. URL:[Link]

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